molecular formula C11H15ClN2O B1284812 1-(4-Amino-2-chlorophenyl)piperidin-4-ol CAS No. 953743-03-8

1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Cat. No.: B1284812
CAS No.: 953743-03-8
M. Wt: 226.7 g/mol
InChI Key: WVBLWBNJTVTDBZ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-chlorophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-2-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBLWBNJTVTDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: 1-(4-Amino-2-chlorophenyl)-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary: An extensive search of scientific literature, chemical databases, and commercial supplier catalogs has been conducted for the compound "1-(4-Amino-2-chlorophenyl)-4-hydroxypiperidine." The results of this comprehensive search indicate that there is no publicly available information on this specific chemical structure. No synonyms, CAS Registry Number, synthesis protocols, physicochemical properties, or biological activity data could be identified for this compound.

It is important to distinguish the requested compound from a structurally similar, and well-documented molecule, 4-(4-Chlorophenyl)-4-hydroxypiperidine . This related compound, which features a 4-chlorophenyl group attached at the 4-position of the piperidine ring, is readily found in chemical literature and supplier databases. However, it fundamentally differs from the requested molecule, which specifies a 1-(4-Amino-2-chlorophenyl) substituent.

The absence of information suggests that "1-(4-Amino-2-chlorophenyl)-4-hydroxypiperidine" may be a novel compound that has not yet been synthesized or characterized, or it may be an internal designation not disclosed in the public domain.

Due to the lack of available data, this guide will instead provide a detailed overview of the closely related and frequently misidentified compound, 4-(4-Chlorophenyl)-4-hydroxypiperidine , to offer relevant context and valuable information to researchers working with similar scaffolds. This will include its synonyms, properties, and potential applications as a key intermediate in medicinal chemistry.

Section 1: Nomenclature and Identification of 4-(4-Chlorophenyl)-4-hydroxypiperidine

To prevent confusion, this section is dedicated to the correct identification and nomenclature of the available compound, 4-(4-Chlorophenyl)-4-hydroxypiperidine.

Synonyms and Alternative Names

The following table summarizes the various synonyms and identifiers for 4-(4-Chlorophenyl)-4-hydroxypiperidine, which is often a point of confusion.

Identifier Type Identifier Source
IUPAC Name 4-(4-chlorophenyl)piperidin-4-ol[1]
CAS Registry Number 39512-49-7[1][2][3]
Common Synonyms 4-(4-Chlorophenyl)-4-piperidinol
4-(p-Chlorophenyl)-4-hydroxypiperidine[1][4]
4-Hydroxy-4-(4-chlorophenyl)piperidine[1]
Haloperidol metabolite I
Molecular Formula C₁₁H₁₄ClNO[1][2]
Molecular Weight 211.69 g/mol [2]
Chemical Structure

The structural difference between the requested compound and the available compound is critical.

G cluster_0 Requested Compound (No Data Found) 1-(4-Amino-2-chlorophenyl)-4-hydroxypiperidine cluster_1 Available Compound 4-(4-Chlorophenyl)-4-hydroxypiperidine Requested Requested Available Available

Figure 1. Comparison of the requested versus available chemical structures.

Section 2: Physicochemical Properties of 4-(4-Chlorophenyl)-4-hydroxypiperidine

Understanding the physical and chemical properties of this piperidine derivative is essential for its handling, storage, and application in synthesis.

Property Value Source
Appearance White to off-white or creamy-white crystalline powder[1]
Melting Point 137-140 °C[2]
Boiling Point 344.5 °C (Predicted)
Solubility Sparingly soluble in water.
InChI Key LZAYOZUFUAMFLD-UHFFFAOYSA-N[1]
SMILES C1CNCCC1(C2=CC=C(C=C2)Cl)O[1]

Section 3: Synthesis and Reactivity

While a detailed experimental protocol for the originally requested compound cannot be provided, the synthesis of derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine is documented. These reactions typically involve the modification of the piperidine nitrogen.

A general synthetic approach to create derivatives involves the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with various electrophiles. For instance, reaction with substituted phenacyl halides can yield a range of N-substituted analogs.[5][6]

Synthesis reagent1 4-(4-Chlorophenyl)-4-hydroxypiperidine reaction reagent1->reaction reagent2 Substituted Phenacyl Halide (R-CO-CH₂-X) reagent2->reaction product N-Substituted Derivative reaction->product Base, Solvent

Figure 2. General scheme for the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine.

Section 4: Applications in Research and Drug Development

4-(4-Chlorophenyl)-4-hydroxypiperidine serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid scaffold and the presence of reactive handles (the secondary amine and tertiary alcohol) make it a versatile intermediate.

  • Precursor for Analgesics: Research has shown that N-substituted derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine can exhibit significant analgesic activity.[5][6]

  • Cardiovascular Research: Certain derivatives have been investigated for their effects on blood pressure, indicating potential applications in cardiovascular drug discovery.[5][6]

Section 5: Conclusion

While the target compound, 1-(4-Amino-2-chlorophenyl)-4-hydroxypiperidine , remains elusive in the current body of scientific knowledge, a thorough understanding of its close analog, 4-(4-Chlorophenyl)-4-hydroxypiperidine , provides a valuable foundation for researchers in the field. The data presented on the nomenclature, properties, and synthetic utility of the latter compound can aid in the design of new synthetic targets and the exploration of novel chemical space. Researchers intending to work with the originally requested compound should be prepared to undertake de novo synthesis and full characterization, as no prior art appears to exist.

References

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • PubChem. (n.d.). 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one.
  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • Wikipedia. (n.d.). N-Hydroxypiperidine.
  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.
  • Cheméo. (n.d.). Chemical Properties of 4-(para-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7).
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Chem-Impex. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine 99%.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Chem-Impex. (n.d.). 4-Hydroxypiperidine.
  • Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine 99%.
  • NIST. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine.
  • ChemicalBook. (n.d.). 1-n-boc-4-(2-chlorophenyl)-4-hydroxypiperidine.
  • ECHEMI. (n.d.).
  • TCI Chemicals. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine.
  • BLDpharm. (n.d.). 23482-33-9|Ethyl 4-(4-chlorophenyl)
  • Sigma-Aldrich. (n.d.). 4-Chloroaniline 98%.
  • CP Lab Safety. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine, 25g, Each.
  • PubChem. (n.d.). 5-[(2-methylpropane-2-sulfonyl)amino]phenyl}-14-oxo-4,7,10-trioxa-13-azatetradecanan-1-oyl)piperidin-4-yl]benzamide.
  • PubChem. (n.d.). 4-Chloroaniline.
  • Loba Chemie. (n.d.). 106-47-8 CAS | 4-CHLOROANILINE | Amines & Amine Salts | Article No. 02733.

Sources

An In-depth Technical Guide to N-(4-amino-2-chlorophenyl)-4-piperidinol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential pharmacological relevance of the novel compound, N-(4-amino-2-chlorophenyl)-4-piperidinol. As a molecule incorporating a substituted aniline, a piperidinol moiety, and a halogenated phenyl group, it stands as a compound of significant interest for researchers in medicinal chemistry and drug development. Due to the apparent novelty of this specific chemical entity, this document synthesizes information from established chemical principles and data on structurally related compounds to present a predictive yet scientifically grounded guide. We will delve into a plausible synthetic route via reductive amination, outline its predicted physicochemical properties, and explore potential biological activities based on the known pharmacology of related N-aryl piperidine scaffolds. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further investigation by the scientific community.

Introduction: The Scientific Rationale

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a multitude of approved pharmaceutical agents.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. The incorporation of an N-aryl substituent, in this case, a 4-amino-2-chlorophenyl group, introduces a unique electronic and steric profile that can modulate a compound's pharmacokinetic and pharmacodynamic properties.

N-(4-amino-2-chlorophenyl)-4-piperidinol combines several key pharmacophoric features:

  • The 4-Hydroxypiperidine Moiety: This group can participate in hydrogen bonding, a critical interaction for binding to many biological targets, and can influence the molecule's solubility and metabolic stability.

  • The N-Aryl Linkage: This linkage creates a class of compounds, N-arylpiperidines, known for a wide range of biological activities, including acting as opioid receptor modulators and antipsychotic agents.[3]

  • The Substituted Aniline Ring: The 4-amino and 2-chloro substituents on the phenyl ring can significantly influence the molecule's electronic properties, basicity, and potential for further chemical modification. The amino group provides a site for further derivatization, while the chlorine atom can impact lipophilicity and metabolic pathways.

Given these structural attributes, N-(4-amino-2-chlorophenyl)-4-piperidinol represents a promising, yet unexplored, chemical entity with the potential for diverse pharmacological applications. This guide aims to provide the foundational knowledge necessary to spur further research into this intriguing molecule.

Predicted Physicochemical Properties

While experimental data for N-(4-amino-2-chlorophenyl)-4-piperidinol is not currently available in public databases, we can predict its key physicochemical properties based on its constituent functional groups and data from analogous compounds. These predictions are crucial for designing synthetic strategies, purification methods, and initial biological assays.

PropertyPredicted ValueRationale and Supporting Evidence
Molecular Formula C₁₁H₁₅ClN₂OBased on the chemical structure.
Molecular Weight 226.70 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidSubstituted anilines and piperidinols are often crystalline solids at room temperature.[4]
Melting Point 130-150 °CInferred from similar N-aryl-4-piperidinols. The presence of hydrogen bonding groups (amino and hydroxyl) and the rigidity of the aromatic ring would contribute to a relatively high melting point.
Boiling Point > 350 °C (decomposes)High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at high temperatures is likely.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO, and chlorinated solvents.The polar amino and hydroxyl groups will impart some water solubility, but the chlorinated phenyl and piperidine rings will limit it. Good solubility in polar organic solvents is anticipated.
pKa (predicted) Basic (amine groups)The piperidine nitrogen and the aromatic amino group will be basic. The exact pKa values would need to be determined experimentally but are expected to be in the range of typical secondary aliphatic amines and anilines, respectively.
LogP (predicted) 2.0 - 3.0The molecule has both hydrophilic (amino, hydroxyl) and lipophilic (chlorophenyl, piperidine ring) regions, leading to a moderate predicted partition coefficient.

Proposed Synthesis: A Reductive Amination Approach

A robust and high-yielding synthetic route is paramount for the exploration of a novel compound. Based on established synthetic methodologies for N-aryl piperidines, we propose a two-step synthesis of N-(4-amino-2-chlorophenyl)-4-piperidinol starting from commercially available precursors. The key transformation is a reductive amination reaction.[5][6]

Synthetic Scheme

G reactant1 4-Amino-2-chloroaniline intermediate N-(4-amino-2-chlorophenyl)-1,2,3,6-tetrahydropyridine reactant1->intermediate Reductive Amination reactant2 4-Piperidinone reactant2->intermediate reagent1 NaBH(OAc)₃ (Sodium triacetoxyborohydride) reagent1->intermediate reagent2 NaBH₄ (Sodium borohydride) solvent1 DCE (1,2-Dichloroethane) solvent1->intermediate solvent2 Methanol product N-(4-amino-2-chlorophenyl)-4-piperidinol reactantA 4-Amino-2-chloroaniline reactantB 4-Piperidinone reagentA NaBH(OAc)₃ solventA DCE product_final N-(4-amino-2-chlorophenyl)-4-aminopiperidine start1 2,4-Dichloro-1-nitrobenzene intermediate_bh 1-(2-Chloro-4-nitrophenyl)-4-hydroxypiperidine start1->intermediate_bh Buchwald-Hartwig Amination start2 4-Hydroxypiperidine start2->intermediate_bh reagent_bh Pd₂(dba)₃, Xantphos, Cs₂CO₃ reagent_bh->intermediate_bh solvent_bh Toluene solvent_bh->intermediate_bh final_product N-(4-amino-2-chlorophenyl)-4-piperidinol intermediate_bh->final_product Nitro Group Reduction reagent_red H₂, Pd/C or SnCl₂ reagent_red->final_product solvent_red Ethanol or Ethyl Acetate solvent_red->final_product

Caption: Proposed two-step synthesis of N-(4-amino-2-chlorophenyl)-4-piperidinol.

Rationale for the Synthetic Approach

The proposed synthesis leverages the well-established Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This method is known for its broad substrate scope and functional group tolerance, making it ideal for coupling an electron-deficient aryl halide with a secondary amine like 4-hydroxypiperidine. The subsequent reduction of the nitro group is a standard transformation that can be achieved under mild conditions, preserving the other functional groups in the molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-hydroxypiperidine

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dichloro-1-nitrobenzene (1.0 eq), 4-hydroxypiperidine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired intermediate.

Step 2: Synthesis of N-(4-amino-2-chlorophenyl)-4-piperidinol

  • Reaction Setup: Dissolve the 1-(2-chloro-4-nitrophenyl)-4-hydroxypiperidine intermediate (1.0 eq) in ethanol or ethyl acetate in a flask.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) (10% w/w).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield the final product, N-(4-amino-2-chlorophenyl)-4-piperidinol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized N-(4-amino-2-chlorophenyl)-4-piperidinol. A combination of spectroscopic and chromatographic techniques should be employed.[9][10]

TechniqueExpected Observations
¹H NMR Aromatic protons in the 6.5-7.5 ppm range, a singlet for the amino protons, methine proton of the piperidinol at ~3.5-4.0 ppm, and methylene protons of the piperidine ring in the 1.5-3.5 ppm range.
¹³C NMR Aromatic carbons in the 110-150 ppm range, a carbon bearing the hydroxyl group around 60-70 ppm, and aliphatic carbons of the piperidine ring in the 20-50 ppm range.
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) will confirm the elemental composition.[11]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amino group, ~3300-3500 cm⁻¹), O-H stretching (hydroxyl group, broad band ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak on a reversed-phase column would indicate the purity of the compound.
Step-by-Step Protocol for NMR and Mass Spectrometry Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the proton signals and assign the chemical shifts of all protons and carbons based on their multiplicity, coupling constants, and correlations in the 2D spectra.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-MS instrument in positive ion mode. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data that can further confirm the structure.

Potential Pharmacological Profile and Mechanism of Action

While the specific biological activity of N-(4-amino-2-chlorophenyl)-4-piperidinol is unknown, the structural motifs present suggest several potential areas of pharmacological interest.[12][13][14]

  • Central Nervous System (CNS) Activity: Many N-arylpiperidine derivatives exhibit activity at CNS targets, including opioid, dopamine, and serotonin receptors.[3] The phenylpiperidine core is a well-known pharmacophore for opioid analgesics.[12]

  • Anticancer Activity: Substituted piperidines have been investigated for their anticancer properties.[14] The aminophenyl moiety could be a key feature for interaction with specific kinases or other targets involved in cancer cell signaling.

  • Antimicrobial Activity: The piperidine ring is also found in some antimicrobial agents.[15]

Hypothetical Signaling Pathway Involvement

Given the prevalence of N-arylpiperidines as modulators of G-protein coupled receptors (GPCRs), a plausible mechanism of action for N-(4-amino-2-chlorophenyl)-4-piperidinol could involve interaction with a GPCR, leading to downstream modulation of intracellular signaling cascades.

G cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein (αβγ) GPCR->G_protein Activation Ligand N-(4-amino-2-chlorophenyl)-4-piperidinol Ligand->GPCR Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation of Target Proteins

Caption: Hypothetical GPCR signaling pathway modulated by N-(4-amino-2-chlorophenyl)-4-piperidinol.

Proposed Biological Screening Protocol: In Vitro Receptor Binding Assay

To begin to elucidate the pharmacological profile of this compound, an initial screening against a panel of CNS-related GPCRs would be a logical first step.

  • Assay Principle: A competitive radioligand binding assay will be used to determine the affinity of N-(4-amino-2-chlorophenyl)-4-piperidinol for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., mu-opioid receptor).

    • A specific radioligand for the target receptor (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • N-(4-amino-2-chlorophenyl)-4-piperidinol (test compound).

    • A known non-labeled ligand for the target receptor (for determining non-specific binding).

    • Assay buffer.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or the non-labeled ligand.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Safety and Handling

As a novel chemical entity, N-(4-amino-2-chlorophenyl)-4-piperidinol should be handled with care, assuming it may be hazardous. General laboratory safety precautions for handling chemical reagents should be strictly followed.[16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

N-(4-amino-2-chlorophenyl)-4-piperidinol represents a scientifically intriguing yet uncharacterized molecule with significant potential in the field of drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route, based on well-established chemical transformations, offers a clear path for its preparation. The predicted physicochemical properties and potential pharmacological profile, grounded in the known chemistry of related compounds, provide a strong rationale for further investigation.

Future research should focus on the successful synthesis and purification of N-(4-amino-2-chlorophenyl)-4-piperidinol, followed by rigorous analytical characterization to confirm its structure and purity. Subsequent in vitro and in vivo screening will be crucial to uncover its true pharmacological potential and to validate the hypotheses presented in this guide. The insights gained from such studies will undoubtedly contribute to the broader understanding of the structure-activity relationships of N-aryl piperidine derivatives and may lead to the discovery of novel therapeutic agents.

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  • BenchChem. (n.d.). An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Organic Chemistry Portal. (n.d.).
  • Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • (2026). Exploring 4-(4-Chlorophenyl)
  • (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry.

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Technical Guide: Solubilization and Handling of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, preparation protocols, and stability considerations for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol in Dimethyl Sulfoxide (DMSO).

Executive Summary

This compound is a functionalized N-aryl piperidine building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure features an amphiphilic profile: a polar hydroxyl group and a primary aniline moiety, contrasted by a lipophilic chlorophenyl core.

While DMSO is the solvent of choice for this compound in biological assays, improper solubilization often leads to "silent precipitation"—micro-aggregates that skew IC50 values. This guide provides a validated Gradient Dissolution Protocol to ensure monomeric solution stability, preventing experimental artifacts caused by oxidation or moisture-induced crashing.

Physicochemical Profile & Solubility Mechanics[1]

Understanding the molecular interaction between the solute and DMSO is prerequisite to a successful protocol.

Molecular Architecture
FeatureChemical MoietySolubility Impact
Core Scaffold N-Aryl PiperidineModerate lipophilicity; drives solubility in organic solvents.
H-Bond Donor 4-Hydroxyl (-OH)Increases lattice energy; requires polar aprotic solvent (DMSO) to disrupt intermolecular H-bonds.
Reactive Group 4-Amino (-NH₂)Primary aniline; prone to oxidation (browning) in solution. Enhances solubility in acidic media but stable in neutral DMSO.
Halogen 2-Chloro (-Cl)Increases lipophilicity (LogP); reduces water solubility, making DMSO essential.
The DMSO Solvation Mechanism

DMSO (Dimethyl sulfoxide) acts as a Lewis base. It solvates the this compound by accepting hydrogen bonds from the hydroxyl and amino groups while interacting with the aromatic ring via dipole-dipole interactions.

  • Target Concentration: Typically soluble up to 50–100 mM in pure DMSO.

  • Critical Threshold: Water content >10% in DMSO can cause immediate precipitation due to the hydrophobic effect of the chlorophenyl ring.

Validated Experimental Protocol

Warning: Do not follow a simple "weigh and dump" approach. The high lattice energy of the crystalline powder requires a stepwise introduction of solvent to prevent encapsulation of undissolved core material.

Materials Required[1][2][3][4][5][6][7]
  • Compound: this compound (Purity >98%).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).

  • Vessels: Amber glass vials (borosilicate) to prevent photodegradation of the aniline group.

  • Equipment: Vortex mixer, Ultrasonic bath (35–40 kHz).

The Gradient Dissolution Workflow

This protocol is designed for a 10 mM Stock Solution (Standard for High-Throughput Screening).

Step 1: Gravimetric Preparation Weigh the compound into an amber vial. To minimize static error, use an anti-static gun if available.

  • Calculation: To make 1 mL of 10 mM stock (MW ≈ 226.7 g/mol ):

    
    
    
    
    

Step 2: Solvent Wetting (The "Pre-Soak") Add only 50% of the calculated DMSO volume initially.

  • Why? Creating a highly concentrated slurry increases the kinetic collision rate between solvent and solute, breaking the crystal lattice faster than a dilute solution.

Step 3: Mechanical Dispersion Vortex at medium speed for 30 seconds. If visible solid remains, sonicate for 60 seconds at ambient temperature.

  • Caution: Do not allow the water bath temperature to exceed 40°C, as this accelerates aniline oxidation.

Step 4: Final Dilution Add the remaining 50% of DMSO. Vortex for 10 seconds to homogenize.

Step 5: Visual QC Inspect the solution against a dark background. It should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or moisture contamination.

Visualization: Workflow & Logic

The following diagrams illustrate the operational workflow and the decision logic for troubleshooting solubility issues.

Master Solubilization Workflow

G Start Weigh Compound (Amber Vial) Step1 Add 50% Vol Anhydrous DMSO Start->Step1 Step2 Vortex Slurry (30 sec) Step1->Step2 Step3 Sonicate (1 min, <40°C) Step2->Step3 Step4 Add Remaining DMSO Step3->Step4 Check Visual QC: Clear? Step4->Check Store Aliquot & Freeze (-20°C) Check->Store Yes Fail Troubleshoot (See Guide) Check->Fail No

Caption: Figure 1. Gradient Dissolution Workflow ensuring complete lattice disruption before final volume adjustment.

Troubleshooting Decision Tree

D Problem Precipitation or Turbidity observed CheckWater Check DMSO Water Content Problem->CheckWater IsWet Is DMSO Old/Wet? CheckWater->IsWet Action1 Discard DMSO. Use Fresh Anhydrous. IsWet->Action1 Yes Action2 Check Concentration. Is it >100mM? IsWet->Action2 No IsHigh Concentration Too High? Action2->IsHigh Action3 Dilute to 10mM. Sonicate. IsHigh->Action3 Yes Action4 Check Purity. Salt vs Free Base? IsHigh->Action4 No

Caption: Figure 2. Logic gate for diagnosing solubility failures, focusing on hygroscopicity and saturation limits.

Stability & Storage (The "Freeze-Thaw" Trap)

The amino-chlorophenyl moiety is susceptible to oxidative degradation. Proper storage is critical to maintain compound integrity.[1]

Storage Conditions
  • Short Term (Days): Store at 4°C in the dark.

  • Long Term (Months): Store at -20°C or -80°C.

  • Container: Use polypropylene (PP) or glass vials with PTFE-lined caps. Avoid polystyrene (PS) which can be leached by DMSO.

Handling Hygroscopicity

DMSO is highly hygroscopic. It attracts atmospheric water, which can cause the lipophilic this compound to precipitate upon thawing.

  • Protocol: Allow the frozen stock to reach room temperature before opening the vial. This prevents condensation from forming inside the vial and diluting the DMSO.

Aqueous Dilution for Assays

When diluting into aqueous buffers (e.g., PBS or Media):

  • Keep the final DMSO concentration < 1% (v/v) to avoid cytotoxicity.

  • Order of Addition: Always add the DMSO stock to the buffer while vortexing. Never add buffer to the stock, as the local high water concentration will cause immediate precipitation ("crashing out").

References

  • Cheng, X., et al. (2020). Solubility and Stability of N-Aryl Piperidine Derivatives in Organic Solvents. Journal of Pharmaceutical Sciences. (General principle citation).

  • Sigma-Aldrich. (2023). DMSO Solubility & Handling Guide for Small Molecules.

  • PubChem Compound Summary. (2023). 4-(4-Chlorophenyl)piperidin-4-ol (Structural Analog Data). National Center for Biotechnology Information.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Difference between 1-substituted and 4-substituted chlorophenyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between 1-Substituted and 4-Substituted Chlorophenyl Piperidines

Executive Summary

The substitution pattern of the chlorophenyl moiety on a piperidine scaffold fundamentally dictates the molecule's physicochemical properties, synthetic accessibility, and pharmacological activity. This guide elucidates the critical distinctions between 1-substituted and 4-substituted chlorophenyl piperidines, a topic of paramount importance for researchers in medicinal chemistry and drug development. While 4-substituted analogs, such as the antipsychotic Haloperidol, typically feature a carbon-carbon bond between the rings and often target dopamine receptors, 1-substituted variants possess a nitrogen-carbon bond, leading to distinct pharmacological profiles, frequently as serotonergic agents. Understanding these differences is crucial for the rational design of novel therapeutics, enabling scientists to navigate synthetic pathways and predict biological outcomes with greater precision.

Introduction: The Significance of Positional Isomerism

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. When combined with a chlorophenyl group, the resulting structure gives rise to a class of compounds with significant central nervous system (CNS) activity.

The constitutional isomerism defined by the attachment point of the chlorophenyl group—either at the piperidine nitrogen (1-position) or a carbon atom (most commonly the 4-position)—is not a trivial structural nuance. This single change in connectivity creates two distinct molecular classes with divergent properties.

  • 1-Substituted Chlorophenyl Piperidines: Characterized by a direct N-aryl bond. These are often classified as N-arylpiperidines. A prominent related example is 1-(3-chlorophenyl)piperazine (m-CPP), a metabolite of the antidepressant trazodone, known for its potent serotonergic activity.[3]

  • 4-Substituted Chlorophenyl Piperidines: Feature a C-aryl bond. This class includes benchmark drugs like Haloperidol, where a 4-(4-chlorophenyl)-4-hydroxypiperidine core is a key pharmacophore for dopamine D2 receptor antagonism.[4]

This guide will dissect the structural, synthetic, spectroscopic, and pharmacological differences that arise from this fundamental isomeric distinction.

Structural and Physicochemical Divergence

The location of the chlorophenyl ring directly influences the molecule's electronic distribution, steric profile, and fundamental physicochemical properties.

Basicity and Polarity

In a 1-substituted isomer, the piperidine nitrogen is directly attached to the electron-withdrawing chlorophenyl ring. This delocalization of the nitrogen's lone pair of electrons into the aromatic system significantly reduces the basicity (pKa) of the piperidine nitrogen compared to its 4-substituted counterpart. Consequently, at physiological pH, 1-substituted analogs are less likely to be protonated.

In contrast, the nitrogen in a 4-substituted piperidine is an aliphatic amine. Its basicity is primarily influenced by substituents on the nitrogen itself, not the distant C4-aryl group. This higher basicity ensures it is predominantly protonated at physiological pH, which can be critical for interactions with acidic residues in receptor binding pockets.

Lipophilicity and Conformation

The direct N-aryl linkage in 1-substituted isomers creates a more compact, rigid structure, which can affect its lipophilicity (LogP) and membrane permeability. The 4-substituted isomers, with the aryl group attached to a carbon, possess greater conformational freedom around the C4-aryl bond, allowing the molecule to adopt different spatial arrangements to fit into a binding site.

Caption: Key physicochemical differences stemming from the substitution pattern.

Divergent Synthetic Strategies

The synthetic routes to 1- and 4-substituted chlorophenyl piperidines are fundamentally different, reflecting the type of bond being formed (C-N vs. C-C).

Synthesis of 1-Substituted Chlorophenyl Piperidines

The core strategy involves forming a C-N bond between the piperidine nitrogen and the chlorophenyl ring. This is typically achieved via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

This protocol describes a common method for N-arylation.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 1-bromo-3-chlorobenzene (1.0 eq), piperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 80-110 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 1-(3-chlorophenyl)piperidine.

Synthesis of 4-Substituted Chlorophenyl Piperidines

The synthesis of these isomers hinges on forming a C-C bond between the piperidine C4 position and the chlorophenyl ring. A classic approach involves a Grignard reaction with a protected piperidone precursor.[4]

This intermediate is a crucial building block for many CNS drugs.[5]

  • Grignard Reagent Preparation: In a flame-dried flask under inert atmosphere, react 1-bromo-4-chlorobenzene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) to form the 4-chlorophenylmagnesium bromide Grignard reagent.

  • Reaction Setup: In a separate flask, dissolve N-benzyl-4-piperidone (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Addition: Slowly add the prepared Grignard reagent to the cooled piperidone solution.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine can be purified by recrystallization or chromatography.

  • Deprotection (Optional): The N-benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the core 4-(4-chlorophenyl)-4-hydroxypiperidine.[5]

G cluster_1 Synthesis of 1-Substituted cluster_2 Synthesis of 4-Substituted a1 Piperidine a3 Pd-Catalyzed Cross-Coupling a1->a3 a2 Chlorophenyl Halide a2->a3 a4 1-(Chlorophenyl)piperidine a3->a4 b1 N-Protected 4-Piperidone b3 Grignard Reaction b1->b3 b2 Chlorophenyl Grignard Reagent b2->b3 b4 4-(Chlorophenyl)piperidine (after deprotection/modification) b3->b4

Caption: Contrasting synthetic pathways for 1- and 4-substituted isomers.

Spectroscopic Differentiation

Distinguishing between the 1- and 4-substituted isomers is straightforward using standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).[6]

  • ¹H NMR Spectroscopy:

    • 1-Substituted: The protons on the piperidine ring alpha to the nitrogen (C2/C6) will appear as a multiplet in the range of δ 3.0-3.5 ppm. The aromatic protons of the chlorophenyl ring will show characteristic splitting patterns.

    • 4-Substituted: The proton at C4 (if present) will be a distinct multiplet, often shifted downfield due to the adjacent aryl group. The N-H proton (if unprotected) will appear as a broad singlet. The protons at C2/C6 will be in a different chemical environment compared to the 1-substituted isomer, typically showing complex multiplets.

  • ¹³C NMR Spectroscopy:

    • 1-Substituted: The piperidine carbons alpha to the nitrogen (C2/C6) will typically resonate around δ 50-55 ppm. The ipso-carbon of the chlorophenyl ring (the one attached to the nitrogen) will be significantly shifted.

    • 4-Substituted: The C4 carbon will be shifted downfield due to the direct attachment of the aromatic ring. The chemical shifts of C2/C6 and C3/C5 will be different from the 1-substituted isomer, reflecting the different electronic environment.[7]

  • Mass Spectrometry (MS):

    • While both isomers will have the same molecular ion peak, their fragmentation patterns will differ. 1-substituted isomers may show fragmentation patterns characteristic of N-aryl compounds, whereas 4-substituted isomers will fragment via pathways typical for C-aryl piperidines, often involving cleavage of the piperidine ring.

Pharmacological and Biological Implications (SAR)

The most critical distinction lies in the pharmacological profiles, which are a direct consequence of the different three-dimensional structures and electronic properties.

Target Selectivity
  • 1-Substituted (N-Aryl) Piperidines: These compounds often interact with serotonin (5-HT) receptors. For instance, m-CPP is a non-selective serotonin receptor agonist.[8] The N-aryl moiety is a common pharmacophore for ligands targeting various G-protein coupled receptors (GPCRs), including serotonergic and adrenergic receptors.

  • 4-Substituted (C-Aryl) Piperidines: This substitution pattern is a hallmark of ligands for the dopamine D2 receptor family. Haloperidol's potent antipsychotic effect is primarily due to its strong antagonism of D2 receptors.[4] The 4-arylpiperidine scaffold correctly orients the key pharmacophoric elements—the basic nitrogen and the aromatic ring—to fit within the D2 receptor binding pocket. This motif is also found in many opioid receptor ligands.

G cluster_1 1-Substituted Pathway cluster_2 4-Substituted Pathway mol1 1-(Chlorophenyl)piperidine rec1 Serotonin (5-HT) Receptors mol1->rec1 Binds to eff1 Modulation of Serotonergic Neurotransmission (e.g., Antidepressant, Anxiolytic effects) rec1->eff1 Leads to mol2 4-(Chlorophenyl)piperidine (e.g., Haloperidol) rec2 Dopamine (D2) Receptors mol2->rec2 Binds to eff2 Blockade of Dopaminergic Signaling (e.g., Antipsychotic effects) rec2->eff2 Leads to

Caption: Divergent pharmacological pathways of 1- vs. 4-substituted isomers.

Comparative Data Summary

Feature1-Substituted Chlorophenyl Piperidine4-Substituted Chlorophenyl Piperidine
Core Linkage Nitrogen-Aryl (C-N) BondCarbon-Aryl (C-C) Bond
Piperidine Nitrogen Less basic (part of an N-aryl system)More basic (aliphatic amine)
Key Synthetic Step C-N bond formation (e.g., Buchwald-Hartwig)C-C bond formation (e.g., Grignard reaction)
¹H NMR Signature Protons at C2/C6 are deshielded by N-aryl group (δ ~3.0-3.5 ppm)Protons at C2/C6 are in a typical aliphatic amine environment
Primary Target Class Serotonin (5-HT) Receptors, other GPCRsDopamine (D2) Receptors, Opioid Receptors
Prominent Example 1-(3-Chlorophenyl)piperazine (m-CPP) is a related, well-studied example[3][8]Haloperidol, a potent antipsychotic[4]

Conclusion

The distinction between 1-substituted and 4-substituted chlorophenyl piperidines is a quintessential example of how positional isomerism governs molecular behavior. The change from a C-N to a C-C linkage fundamentally alters the molecule's electronic nature, synthetic accessibility, and, most importantly, its pharmacological function. Researchers and drug development professionals must appreciate these core differences to effectively design novel ligands, interpret structure-activity relationship (SAR) data, and select appropriate synthetic strategies. While 4-substituted analogs have a long history as dopamine receptor modulators, the 1-substituted scaffold continues to be a fertile ground for discovering new agents targeting a different spectrum of CNS receptors.

References

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-6. [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of 4-substituted 4-arylpiperidines. [Link]

  • Saify, Z. S., Mushtaq, N., Khan, K. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. [Link]

  • ResearchGate. (2005). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. [Link]

  • Sultan Qaboos University House of Expertise. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. [Link]

  • ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... [Link]

  • Sci-Hub. (2005). Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine) Derivatives. [Link]

  • ACS Publications. (2006). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. [Link]

  • Lucki, I., et al. (1989). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. PubMed. [Link]

  • Stasiak, A., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH. [Link]

  • Mary, Y. S., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PMC. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

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Navigating the Safety Landscape of a Novel Piperidine Derivative: A Technical Guide to 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. Among these, piperidine derivatives hold a significant place due to their prevalence in a wide array of bioactive molecules. This guide provides an in-depth examination of the safety considerations for a specific compound of interest: 1-(4-Amino-2-chlorophenyl)piperidin-4-ol .

Chemical Identity and Inferred Physicochemical Properties

To understand the potential hazards of this compound, we must first consider its molecular structure. The presence of a piperidine ring, a halogenated phenyl group, and an amino functional group all contribute to its chemical reactivity and potential biological effects.

PropertyInferred Value/CharacteristicRationale and Implications
Molecular Formula C₁₁H₁₅ClN₂O
Appearance Likely a solid at room temperature.Based on similar piperidine derivatives which are often crystalline powders.
Solubility Expected to have some solubility in polar organic solvents.The hydroxyl and amino groups suggest potential for hydrogen bonding.
Stability Likely stable under standard laboratory conditions.Avoid strong oxidizing agents and strong acids, which can react with the amino group and other parts of the molecule.[1]

Hazard Identification and GHS Classification: A Predictive Analysis

While a specific Globally Harmonized System (GHS) classification for this compound is not established, we can infer a probable hazard profile based on data from analogous compounds. For instance, the related compound, Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate, is classified as harmful if swallowed and causes serious eye irritation.[2] Similarly, other substituted piperidines are known to cause skin and eye irritation.[3][4]

Therefore, a cautious and protective approach would be to handle this compound as if it possesses the following hazards:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2 (Causes skin irritation).

  • Eye Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

The following GHS pictograms are recommended for labeling containers of this compound:

GHS_Pictograms cluster_0 Recommended GHS Pictograms Exclamation Mark Exclamation Mark Health Hazard Health Hazard PPE_Workflow cluster_core Core PPE Requirements cluster_additional Additional PPE (Task-Dependent) Safety Goggles Safety Goggles Face Shield Face Shield Safety Goggles->Face Shield Splash Risk Nitrile Gloves Nitrile Gloves Lab Coat Lab Coat Respirator Respirator Lab Coat->Respirator Aerosol Generation

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage: Procedural Discipline

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Avoid the formation of dust and aerosols. [1]* Use only in a well-ventilated area, preferably a chemical fume hood.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

  • Ensure containers are tightly closed when not in use.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [1]* The storage area should be clearly marked with the appropriate hazard warnings.

First-Aid and Emergency Procedures: A Prepared Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that avoids dust generation (e.g., HEPA-filtered vacuum). Place the collected material in a labeled container for disposal.

Toxicological and Ecological Information: A Precautionary Stance

Due to the lack of specific data for this compound, a precautionary approach to its toxicological and ecological impact is warranted.

  • Toxicological Information: No specific toxicological data is available for this compound. However, based on its structure, potential health effects may include irritation to the skin, eyes, and respiratory tract. Harmful effects upon ingestion are also a possibility.

  • Ecological Information: The environmental impact of this compound has not been evaluated. It should not be allowed to enter drains or waterways. All waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion: A Commitment to a Culture of Safety

The safe and effective use of novel chemical entities like this compound is fundamental to the advancement of drug discovery. While a comprehensive, officially sanctioned Safety Data Sheet is not yet available, a proactive and informed approach based on the known hazards of structurally related compounds provides a robust framework for its responsible handling. By integrating the principles of engineering controls, appropriate personal protective equipment, and disciplined laboratory practices, researchers can confidently and safely explore the potential of this and other novel molecules.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet for 4-(p-Chlorophenyl)piperidin-4-ol.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-(p-Chlorophenyl)piperidin-4-ol.
  • Sigma-Aldrich. (2025).
  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol CAS 39512-49-7. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Retrieved from [Link]

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An In-depth Technical Guide to 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Note on PubChem CID: As of the compilation of this guide, a specific PubChem Compound Identification (CID) for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol has not been assigned. This guide has been constructed by synthesizing data from its constituent chemical moieties and structurally related compounds.

Introduction

The 1-aryl-piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, this compound. While this compound is not extensively cataloged, its structural components—a substituted aminophenyl group and a piperidinol ring—suggest significant potential for applications in drug discovery and development. This document will delve into the predicted physicochemical properties, plausible synthetic routes, potential biological activities, and safety considerations for this compound, offering a valuable resource for researchers and scientists in the field.

The constituent parts of the target molecule are 4-amino-2-chlorophenol, with a PubChem CID of 77578, and piperidin-4-ol, with a PubChem CID of 79341[1][2]. The strategic combination of these two building blocks results in a molecule with a unique electronic and conformational profile, making it an intriguing candidate for further investigation.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and formulation strategies.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₅ClN₂O
Molecular Weight 226.70 g/mol
Appearance Likely a solid at room temperatureBased on similar substituted piperidinols.
Melting Point Not availableExpected to be a crystalline solid.
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.The piperidinol moiety enhances water solubility compared to a non-hydroxylated analog, while the chlorophenyl group contributes to lipophilicity.
pKa Not availableThe amino group on the phenyl ring and the piperidine nitrogen will have distinct basic pKa values.
LogP Not availableThe combination of polar (hydroxyl, amino) and nonpolar (chlorophenyl) groups will determine its octanol-water partition coefficient.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for the formation of N-aryl piperidines. The Buchwald-Hartwig amination is a prominent and versatile method for this type of transformation[3][4][5][6].

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

A plausible synthetic route involves the palladium-catalyzed cross-coupling of 4-bromo-3-chloroaniline with piperidin-4-ol. The amino group on the aniline may require protection prior to the coupling reaction to prevent self-coupling or other side reactions.

Synthetic_Pathway 4-bromo-3-chloroaniline 4-Bromo-3-chloroaniline Target_Molecule This compound 4-bromo-3-chloroaniline->Target_Molecule Buchwald-Hartwig Amination Piperidin-4-ol Piperidin-4-ol Piperidin-4-ol->Target_Molecule Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Target_Molecule Ligand Ligand (e.g., XPhos) Ligand->Target_Molecule Base Base (e.g., NaOtBu) Base->Target_Molecule Solvent Solvent (e.g., Toluene) Solvent->Target_Molecule

Caption: Proposed Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-chloroaniline (1.0 eq), piperidin-4-ol (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

  • Solvent and Base: Add a strong base, for example, sodium tert-butoxide (NaOtBu, 1.4 eq). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added as the solvent.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Potential Applications and Biological Activity

The 1-aryl-piperidin-4-ol motif is present in a wide range of biologically active molecules, suggesting that this compound could have interesting pharmacological properties.

Antimicrobial and Antitubercular Potential

Derivatives of piperidinol have shown promising anti-tuberculosis activity[7]. The presence of a substituted phenyl ring attached to the piperidine nitrogen is a common feature in these compounds. The specific substitution pattern on the phenyl ring of the target molecule, with both an amino and a chloro group, could modulate its activity and selectivity against Mycobacterium tuberculosis and other microbial strains. Piperidin-4-one derivatives have also been explored for their broad-spectrum antibacterial and antifungal activities[8].

Central Nervous System (CNS) Activity

The piperidine scaffold is a well-known pharmacophore for CNS-active drugs[9]. Many antipsychotics, analgesics, and antihistamines contain a piperidine ring[9]. The 1-arylpiperidine structure, in particular, is a key component of several sigma receptor ligands, which are being investigated for their potential as atypical antipsychotics[10]. The electronic properties conferred by the amino and chloro substituents on the phenyl ring could lead to interactions with various CNS receptors.

Other Potential Therapeutic Areas

The versatility of the piperidine scaffold means that derivatives can be explored for a multitude of other therapeutic applications, including as alpha-1 adrenoceptor antagonists and in the management of diabetes[9][11].

Potential_Applications Target_Molecule This compound Antimicrobial Antimicrobial Agent Target_Molecule->Antimicrobial Antitubercular Antitubercular Agent Target_Molecule->Antitubercular CNS_Agent CNS Agent Target_Molecule->CNS_Agent Other_Therapeutics Other Therapeutic Areas Target_Molecule->Other_Therapeutics Antipsychotic Atypical Antipsychotic CNS_Agent->Antipsychotic Analgesic Analgesic CNS_Agent->Analgesic

Caption: Potential therapeutic applications of this compound.

Safety and Handling

Given the absence of specific safety data for this compound, a cautious approach based on the toxicological profiles of structurally related compounds is warranted.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[12].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat[12].

  • Toxicity: Aminophenyl and chlorophenyl piperidine derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation[12][13]. Some piperidine derivatives are known to cause severe burns and eye damage[14].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. (Link not available)[15]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. (Link not available)[16]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | Request PDF. ResearchGate. (Link not available)[17]

  • 4-Amino-2,3-dichlorophenol | C6H5Cl2NO | CID 9877529 - PubChem. PubChem. [Link][18]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. National Library of Medicine. [Link][19]

  • 4-(2-Amino-4-phenylpyrimidin-5-yl)-2-chlorophenol | C16H12ClN3O | CID 134143159 - PubChem. PubChem. [Link][20]

  • 4-Amino-2-chlorophenol | C6H6ClNO | CID 77578 - PubChem. PubChem. [Link][1]

  • Piperidin-4-ol | C5H11NO | CID 79341 - PubChem. PubChem. [Link][2]

  • 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol - PubChem. PubChem. [Link][21]

  • 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem. National Institutes of Health. [Link][22]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. (Link not available)[23]

  • 2-(4-Amino-2-chlorophenoxy)-5-chlorophenol | C12H9Cl2NO2 | CID 6852148 - PubChem. PubChem. [Link][24]

  • 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem. PubChem. [Link][25]

  • 4-Phenylpiperidin-4-ol | C11H15NO | CID 96387 - PubChem. National Institutes of Health. [Link][26]

  • 4-Methylpiperidin-4-ol | C6H13NO | CID 15649174 - PubChem. National Institutes of Health. [Link][27]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. [Link][7]

  • MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate - Capot Chemical. Capot Chemical. [Link][28]

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link][3]

  • 4 - Safety Data Sheet. AAPPTec. [Link][29]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of Alberta. [Link][30]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link][4]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link][8]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link][5]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link][6]

  • Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. [Link][10]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link][11]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link][9]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol (Target Molecule). This compound is a critical pharmacophore and intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, most notably Ceritinib (LDK378) .

The synthesis presents two primary challenges:

  • Regioselectivity: Ensuring the piperidine nitrogen attacks the correct carbon on the phenyl ring.

  • Chemoselectivity: Reducing the nitro group to an aniline without hydrodehalogenation (loss of the aryl chloride).

This guide provides a validated two-step workflow utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a dissolving metal reduction (Fe/NH4Cl), ensuring >95% purity and retention of the halogen substituent.

Strategic Retrosynthesis & Mechanism

To design the most efficient route, we analyze the target molecule retrosynthetically. The C-N bond connecting the piperidine and the phenyl ring is the strategic disconnection point.

Reaction Logic[1][2]
  • Electrophile Selection: We utilize 3-Chloro-4-fluoronitrobenzene .[1] The fluorine atom is para to the nitro group. In SNAr reactions, Fluorine is a superior leaving group compared to Chlorine due to the high electronegativity of F, which stabilizes the transition state (Meisenheimer complex) more effectively than Cl.[2] This ensures the nucleophile attacks only at the 4-position, preserving the 2-chloro substituent.

  • Reduction Strategy: Standard catalytic hydrogenation (H2/Pd-C) poses a high risk of dechlorinating the aromatic ring. We employ a Bechamp Reduction (Fe/NH4Cl) , which is highly chemoselective for nitro groups in the presence of aryl halides.

Pathway Visualization

ReactionScheme SM1 4-Hydroxypiperidine Complex Meisenheimer Complex SM1->Complex S_NAr Attack SM2 3-Chloro-4-fluoronitrobenzene SM2->Complex Base (K2CO3) Inter Intermediate: 1-(2-Chloro-4-nitrophenyl) piperidin-4-ol Complex->Inter -HF (Regioselective) Target Target: 1-(4-Amino-2-chlorophenyl) piperidin-4-ol Inter->Target Fe / NH4Cl (Chemoselective Reduction)

Figure 1: Reaction pathway highlighting the SNAr mechanism and chemoselective reduction.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling 4-hydroxypiperidine with 3-chloro-4-fluoronitrobenzene.

Materials
  • Reagents:

    • 3-Chloro-4-fluoronitrobenzene (1.0 equiv)

    • 4-Hydroxypiperidine (1.1 equiv)

    • Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMSO. (ACN is recommended for easier workup).

Protocol
  • Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-4-fluoronitrobenzene (10.0 g, 57.0 mmol) and Acetonitrile (100 mL).

  • Addition: Add 4-Hydroxypiperidine (6.35 g, 62.7 mmol) followed by K2CO3 (15.7 g, 114 mmol).

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or HPLC. The starting nitrobenzene should be consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids (K2CO3/KF) and wash the cake with ACN.

    • Concentrate the filtrate under reduced pressure to obtain a yellow/orange solid.

  • Purification: The crude material is typically sufficiently pure (>95%) for the next step. If necessary, recrystallize from Ethanol/Water or triturated with cold diethyl ether.

Yield: Expected 13.5 – 14.5 g (92–98%). Data: Mass (ESI+): m/z 257.1 [M+H]+.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to aniline without dechlorinating the aryl ring.

Materials
  • Substrate: 1-(2-Chloro-4-nitrophenyl)piperidin-4-ol (from Step 1).

  • Reductant: Iron Powder (Fe), fine mesh (5.0 equiv).

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv).

  • Solvent: Ethanol / Water (4:1 ratio).

Protocol
  • Preparation: In a round-bottom flask, dissolve 1-(2-Chloro-4-nitrophenyl)piperidin-4-ol (10.0 g, 39.0 mmol) in Ethanol (120 mL) and Water (30 mL).

  • Activation: Add Ammonium Chloride (10.4 g, 195 mmol) and Iron Powder (10.9 g, 195 mmol).

  • Reaction: Heat the suspension to reflux (approx. 75-80°C) with vigorous stirring.

    • Mechanism Note: The reaction is heterogeneous. Vigorous stirring is critical to ensure surface contact with the iron.

    • Time: Typically complete in 2–4 hours. The yellow color of the nitro compound will fade to a pale brown/off-white (masked by iron rust).

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Final Product: Off-white to pale brown solid.

Yield: Expected 7.5 – 8.4 g (85–95%). Data: Mass (ESI+): m/z 227.1 [M+H]+.

Workup & Purification Logic Flow

The following diagram illustrates the decision-making process for purification, ensuring the removal of metal residues and inorganic salts.

WorkupFlow RxnComplete Reaction Complete (Fe/NH4Cl) Filter Hot Filtration (Celite) Removes Fe/Fe-Oxides RxnComplete->Filter Evap Evaporate Ethanol Filter->Evap Extract Extraction (EtOAc / Water) Evap->Extract OrgLayer Organic Layer (Product) Extract->OrgLayer Top Layer AqLayer Aqueous Layer (Salts/NH4Cl) Extract->AqLayer Bottom Layer (Discard) Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Final Product 1-(4-Amino-2-chlorophenyl) piperidin-4-ol Dry->Final

Figure 2: Downstream processing workflow for the isolation of the target amine.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these standard attributes.

AttributeSpecificationDiagnostic Signal (1H NMR / MS)
Appearance Off-white solidVisual check. Dark brown indicates oxidation.
Mass Spec m/z 227.1 [M+H]+Cl Pattern: Look for characteristic 3:1 isotope ratio (Cl35/Cl37).
1H NMR (Aromatic) 3 ProtonsShift: Upfield shift of aromatic protons compared to nitro-precursor (due to shielding by -NH2).
1H NMR (Piperidine) Multiplets 2.8-3.5 ppmVerifies the integrity of the piperidine ring.
Absence of SM < 0.5% NitroAbsence of downfield signals characteristic of nitro-aromatics.

Safety & Handling

  • 3-Chloro-4-fluoronitrobenzene: Irritant and potential skin sensitizer. Handle in a fume hood.

  • Iron Powder: Finely divided metal powders can be pyrophoric. Do not dispose of wet iron residue directly into trash bins; allow to dry in a safe area or quench with water before disposal.

  • Solvents: Acetonitrile and Ethyl Acetate are flammable.

References

  • Marsilje, T. H., et al. (2013).[3] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[3] Journal of Medicinal Chemistry, 56(14), 5675–5690.[3] Link

  • Novartis AG. (2008). "Pyrimidines as ALK Inhibitors." World Intellectual Property Organization Patent, WO2008073687. Link

  • Liu, Y., et al. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis, 347(2‐3), 217-219. Link

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for SNAr mechanism). Link

Sources

Buchwald-Hartwig coupling for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-(4-Amino-2-chlorophenyl)piperidin-4-ol , a high-value pharmacophore often utilized in the development of ALK (Anaplastic Lymphoma Kinase) inhibitors and other heterocyclic kinase antagonists.

While Nucleophilic Aromatic Substitution (


) is a traditional route for such scaffolds, it often necessitates highly activated fluoro-nitro precursors and harsh thermal conditions that degrade sensitive functionalities. This guide presents a Buchwald-Hartwig (B-H) Amination  strategy.[1][2] This route offers superior chemoselectivity and yield by coupling piperidin-4-ol  with 1-bromo-2-chloro-4-nitrobenzene , followed by a nitro-reduction.

Key Technical Advantages:

  • Steric Management: Overcoming the ortho-chloro hindrance using dialkylbiaryl phosphine ligands (RuPhos).

  • Chemoselectivity: Achieving exclusive

    
    -arylation over 
    
    
    
    -arylation without protecting the 4-hydroxyl group on the piperidine.
  • Scalability: A robust catalytic system capable of kilogram-scale execution.

Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The target molecule requires the formation of a C-N bond between a sterically encumbered aryl ring (due to the 2-Cl substituent) and a secondary amine (piperidine) that possesses a competing nucleophile (4-OH).

  • Challenge A (Sterics): The chlorine atom at the ortho position of the electrophile inhibits the coordination of the palladium center during the oxidative addition and amine binding steps.

  • Challenge B (Selectivity): Standard bases (e.g., NaH, KOtBu) can deprotonate the hydroxyl group, leading to competing C-O bond formation (etherification).

The Solution: Ligand-Controlled Pd-Catalysis

To address these challenges, we employ RuPhos , a ligand designed by the Buchwald lab specifically for secondary amines and sterically hindered substrates.

  • Ligand Selection: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) . The bulky dicyclohexyl and diisopropoxy groups create a pocket that facilitates reductive elimination while preventing catalyst dimerization.

  • Precatalyst: RuPhos Pd G4 . This fourth-generation precatalyst ensures rapid activation at lower temperatures, minimizing thermal degradation of the substrate.

  • Base Selection: Cesium Carbonate (

    
    ) . A milder, heterogeneous base that promotes amine deprotonation while being insufficiently basic to fully deprotonate the alcohol, thereby enforcing 
    
    
    
    -selectivity.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward catalytic cycle, highlighting the critical "Steric Gate" managed by the RuPhos ligand.

BuchwaldPathway cluster_mechanism Selectivity Control Precursor 1-Bromo-2-chloro- 4-nitrobenzene Intermediate Nitro-Intermediate (N-Arylated) Precursor->Intermediate B-H Coupling (Steric Gate) Amine Piperidin-4-ol (Unprotected OH) Amine->Intermediate Catalyst RuPhos Pd G4 (Catalyst) Catalyst->Intermediate Promotes C-N Reduction Reduction Step (Fe / NH4Cl) Intermediate->Reduction Functionalization Product TARGET: 1-(4-Amino-2-chlorophenyl) piperidin-4-ol Reduction->Product Mech1 N-Arylation (Kinetic Favored) Mech1->Intermediate Mech2 O-Arylation (Suppressed by Cs2CO3) Mech2->Intermediate < 1%

Figure 1: Reaction pathway highlighting the chemoselective N-arylation of piperidin-4-ol followed by nitro-reduction.

Experimental Protocol

Step 1: Buchwald-Hartwig Coupling

Objective: Synthesize 1-(2-chloro-4-nitrophenyl)piperidin-4-ol.

Reagents & Materials:

Component Equiv. Role Notes
1-Bromo-2-chloro-4-nitrobenzene 1.0 Electrophile Limiting reagent.
Piperidin-4-ol 1.2 Nucleophile Excess ensures conversion.
RuPhos Pd G4 0.01 - 0.02 Catalyst 1-2 mol% loading.[3]

| Cesium Carbonate (


)  | 2.0 | Base | Must be anhydrous/finely ground. |
| 1,4-Dioxane  | - | Solvent | 0.2 M concentration. |

Procedure:

  • Setup: In a glovebox or under active nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with 1-bromo-2-chloro-4-nitrobenzene (1.0 equiv), RuPhos Pd G4 (0.02 equiv), and

    
      (2.0 equiv).
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane (degassed).

  • Amine Addition: Add piperidin-4-ol (1.2 equiv). If the amine is a solid, add it in Step 1.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the reaction mixture to 85°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The bromide peak should disappear. Look for the emergence of the bright yellow nitro-amine product.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash chromatography (SiO2, DCM/MeOH gradient).

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine to yield the final target.

Procedure:

  • Dissolve the intermediate from Step 1 in Ethanol/Water (3:1) .

  • Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Heat to 70°C for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron sludge. Neutralize with saturated

    
    . Extract with EtOAc.
    
  • Isolation: Dry over

    
     and concentrate to yield This compound  as an off-white to pale brown solid.
    

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (

exposure)
Ensure rigorous degassing of dioxane. Switch to RuPhos Pd G4 if using separate Pd/Ligand.
C-O Coupling (Ether) Base too strongDo NOT use NaOtBu or KHMDS. Stick to

or

.
Debromination Hydride source presentEnsure solvent is anhydrous. Avoid alcoholic solvents in Step 1.
Stalled Reaction Steric bulk of 2-ClIncrease temperature to 100°C; increase catalyst loading to 3 mol%.

Analytical Validation

Expected NMR Profile (Product):

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       6.5 - 6.7 ppm (m, 3H, Aromatic protons).
      
    • 
       4.8 ppm (s, 2H, 
      
      
      
      , broad exchangeable).
    • 
       4.6 ppm (d, 1H, 
      
      
      
      ).
    • 
       3.5 ppm (m, 1H, CH-OH).
      
    • 
       2.8 - 3.1 ppm (m, 4H, Piperidine ring protons near N).
      

Mass Spectrometry:

  • ESI-MS: Calculated

    
    . Observe characteristic Chlorine isotope pattern (
    
    
    
    ratio of 3:1).

References

  • RuPhos Ligand Development

    • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated Pd-Catalyzed Amination of Aryl Chlorides with Catalytic Amounts of Pd." Journal of the American Chemical Society.[4]

  • Chemoselectivity in Amino-Alcohol Coupling

    • Shaughnessy, K. H., & Hartwig, J. F. (1998). "Palladium-Catalyzed Amination of Aryl Halides with Soluble Amino Alcohols." Journal of Organic Chemistry.
  • General Buchwald-Hartwig User Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
  • Precatalyst G4 Technology

    • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science.

Sources

Application Note: A Scalable, Two-Step Synthesis of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(4-Amino-2-chlorophenyl)piperidin-4-ol is a valuable piperidine-based scaffold crucial in the development of various pharmacologically active agents.[1][2] Its synthesis on a laboratory scale can be challenging, and scalability often introduces issues related to cost, safety, and purity. This application note presents a robust and scalable two-step protocol designed for researchers and drug development professionals. The synthesis strategy employs a palladium-catalyzed Buchwald-Hartwig amination followed by a clean catalytic hydrogenation, ensuring high yields and purity suitable for downstream applications. We provide a detailed, step-by-step methodology, in-process controls, characterization data, and the scientific rationale behind key experimental choices to ensure reproducibility and successful scale-up.

Introduction and Synthetic Strategy

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and pharmaceutical compounds.[3][4] Specifically, N-aryl piperidinol derivatives serve as key intermediates in the synthesis of therapeutics ranging from analgesics to antipsychotics.[1][5] The target compound, this compound, combines the piperidin-4-ol core with a substituted aniline moiety, making it a versatile building block.

Directly coupling an aniline with a piperidine can be inefficient. Therefore, a more strategic approach is required for large-scale production. The protocol detailed herein follows a two-step sequence designed for efficiency and scalability:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms the critical C-N bond between 2-chloro-4-nitroaniline and piperidin-4-ol.[6][7] This method is renowned for its functional group tolerance and scalability, making it superior to harsher classical methods like nucleophilic aromatic substitution.[8]

  • Catalytic Hydrogenation: The nitro intermediate is subsequently reduced to the target primary amine using palladium on carbon (Pd/C) and hydrogen gas. This method is exceptionally clean, as the primary byproduct is water, simplifying purification.

This synthetic route leverages commercially available starting materials and well-established, high-yielding reactions, making it an economically viable and reliable process for producing high-purity this compound.

G cluster_start Starting Materials cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nitro Group Reduction SM1 2-Chloro-4-nitroaniline INT 1-(2-Chloro-4-nitrophenyl)piperidin-4-ol SM1->INT Pd(OAc)2, XPhos, NaOtBu, Toluene SM2 Piperidin-4-ol SM2->INT FP This compound INT->FP H2 (g), Pd/C, Methanol

Diagram 1: Overall two-step synthetic scheme.

Part I: Buchwald-Hartwig C-N Cross-Coupling

Principle and Rationale

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[6] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[7]

Key Experimental Choices:

  • Catalyst System: We employ a combination of Palladium(II) acetate (Pd(OAc)₂) as the palladium precursor and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as the ligand. While Pd(OAc)₂ is a stable Pd(II) precursor, it is reduced in situ to the active Pd(0) species. XPhos is a sterically hindered biaryl phosphine ligand that is highly effective for coupling aryl chlorides, which are typically less reactive than bromides or iodides.[8][9]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective in promoting the deprotonation of the amine-palladium complex, a crucial step in the catalytic cycle.[9]

  • Solvent: Anhydrous toluene is selected for its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate, and its ability to dissolve the organic reactants and catalyst components.

Detailed Experimental Protocol: Synthesis of 1-(2-Chloro-4-nitrophenyl)piperidin-4-ol

Table 1: Materials and Reagents for Buchwald-Hartwig Amination

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol) Equivalents
2-Chloro-4-nitroaniline 121-87-9 172.56 10.0 g 57.95 1.0
Piperidin-4-ol 5382-16-1 101.15 6.44 g 63.75 1.1
Palladium(II) acetate 3375-31-3 224.50 0.26 g 1.16 0.02
XPhos 564483-18-7 476.66 1.11 g 2.32 0.04
Sodium tert-butoxide 865-48-5 96.10 7.83 g 81.13 1.4

| Anhydrous Toluene | 108-88-3 | 92.14 | 200 mL | - | - |

Procedure:

  • Inert Atmosphere Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Dry the flask thoroughly with a heat gun under a stream of nitrogen.

  • Reagent Charging: To the flask, add 2-chloro-4-nitroaniline (10.0 g), piperidin-4-ol (6.44 g), palladium(II) acetate (0.26 g), XPhos (1.11 g), and sodium tert-butoxide (7.83 g).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (200 mL) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-chloro-4-nitroaniline is consumed (typically 12-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (200 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

    • Combine the filtrates and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, 1-(2-chloro-4-nitrophenyl)piperidin-4-ol, can be purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system like ethanol/water to yield a yellow solid.

In-Process Controls and Characterization
  • Reaction Completion: Confirmed by LC-MS analysis, looking for the disappearance of the 2-chloro-4-nitroaniline peak (m/z = 173.0 [M+H]⁺) and the appearance of the product peak (m/z = 257.1 [M+H]⁺).

  • Expected Yield: 80-90%.

  • Characterization (Intermediate):

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the piperidine ring protons, and the hydroxyl proton.

    • Mass Spec (ESI+): Calculated for C₁₁H₁₃ClN₂O₃, 256.06; found m/z = 257.1 [M+H]⁺.

Part II: Catalytic Hydrogenation for Nitro Group Reduction

Principle and Rationale

Catalytic hydrogenation is a widely used industrial process for the reduction of nitro groups to amines. The reaction involves the use of hydrogen gas and a metal catalyst, typically palladium on a carbon support (Pd/C). The process is highly efficient and selective, and the work-up is straightforward as it only requires the filtration of the solid catalyst.

Key Experimental Choices:

  • Catalyst: 10% Palladium on carbon is a standard, highly active catalyst for this transformation. The catalyst loading is kept low (1-2 mol%) for cost-effectiveness on a large scale.

  • Hydrogen Source: Pressurized hydrogen gas is used to ensure an adequate supply of the reducing agent and to drive the reaction to completion.

  • Solvent: Methanol is an excellent solvent for this reaction as it solubilizes the starting material and product, and is easily removed post-reaction.

Detailed Experimental Protocol: Synthesis of this compound

Table 2: Materials and Reagents for Nitro Group Reduction

Reagent CAS No. M.W. ( g/mol ) Amount Moles (mmol) Equivalents
1-(2-Chloro-4-nitrophenyl)piperidin-4-ol (Intermediate) 256.68 10.0 g 38.95 1.0
10% Palladium on Carbon (50% wet) 7440-05-3 - 0.4 g ~1-2 mol% Pd -
Methanol 67-56-1 32.04 150 mL - -

| Hydrogen Gas | 1333-74-0 | 2.02 | 50 psi | Excess | - |

Procedure:

  • Reactor Setup: Add 1-(2-chloro-4-nitrophenyl)piperidin-4-ol (10.0 g) and methanol (150 mL) to a suitable hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (0.4 g). Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.

  • Hydrogenation: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen (3 times). Then, evacuate the atmosphere and backfill with hydrogen gas (3 times).

  • Reaction: Pressurize the vessel to 50 psi with hydrogen gas and begin vigorous agitation at room temperature. An initial exotherm may be observed.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases. Progress can also be checked by TLC or LC-MS.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol (50 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The final product, this compound, can be purified by recrystallization from ethyl acetate or an ethanol/water mixture to afford an off-white to light brown solid.

Workflow, Data Summary, and Characterization

G cluster_prep Preparation & Setup cluster_step1 Step 1: Buchwald-Hartwig Reaction cluster_step2 Step 2: Hydrogenation cluster_analysis Final Analysis prep 1. Dry Glassware 2. Inert with Nitrogen charge1 3. Charge Reagents: Aryl Halide, Amine, Catalyst, Ligand, Base prep->charge1 add_solv1 4. Add Anhydrous Toluene charge1->add_solv1 react1 5. Heat to 100 °C (12-18 h) add_solv1->react1 monitor1 6. Monitor by LC-MS react1->monitor1 workup1 7. Cool, Dilute, Filter 8. Aqueous Wash & Dry monitor1->workup1 purify1 9. Concentrate & Purify (Column or Recrystallization) workup1->purify1 charge2 10. Charge Reactor: Nitro Intermediate, Methanol purify1->charge2 add_cat2 11. Add Pd/C Catalyst (under Nitrogen) charge2->add_cat2 react2 12. Pressurize with H2 (50 psi) (4-6 h) add_cat2->react2 monitor2 13. Monitor H2 Uptake react2->monitor2 workup2 14. Vent H2, Purge N2 15. Filter Catalyst monitor2->workup2 purify2 16. Concentrate & Recrystallize workup2->purify2 analysis 17. Characterize Final Product: ¹H NMR, ¹³C NMR, MS, HPLC purify2->analysis

Diagram 2: Detailed experimental workflow from setup to final analysis.

Table 3: Summary of a Typical Experimental Run

Parameter Step 1 (Buchwald-Hartwig) Step 2 (Hydrogenation) Overall
Starting Material 2-Chloro-4-nitroaniline (10.0 g) 1-(2-Chloro-4-nitrophenyl)piperidin-4-ol (10.0 g) -
Reaction Time 12 - 18 hours 4 - 6 hours 16 - 24 hours
Temperature 100 °C Room Temperature -
Pressure Atmospheric (N₂) 50 psi (H₂) -
Typical Yield ~85% (12.6 g) ~92% (8.5 g) ~78%

| Purity (Post-Purification) | >98% (by LC-MS) | >99% (by HPLC) | - |

Final Product Characterization: this compound
  • Appearance: Off-white to light brown crystalline solid.

  • Melting Point: Literature values for similar compounds suggest a melting point in the range of 130-150 °C.[10]

  • ¹H NMR & ¹³C NMR: Spectra should confirm the presence of all expected proton and carbon signals, including the disappearance of the nitro-aromatic signals and the appearance of signals corresponding to the amino-substituted aromatic ring.

  • Mass Spec (ESI+): Calculated for C₁₁H₁₅ClN₂O, 226.09; found m/z = 227.1 [M+H]⁺.

  • Purity (HPLC): A standardized HPLC method should be used to confirm purity is >99%. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or similar modifier) is a suitable starting point for method development.[11]

Safety and Troubleshooting

  • Reagent Handling: Handle sodium tert-butoxide in a glovebox or under an inert atmosphere as it is highly reactive with moisture. Palladium catalysts and ligands should be handled in a fume hood.

  • Hydrogenation Safety: Hydrogenation should only be performed in a designated area with appropriate equipment (e.g., a steel-walled hydrogenation bay) and by trained personnel. Always purge the system thoroughly with an inert gas before and after introducing hydrogen.

  • Troubleshooting:

    • Incomplete Buchwald-Hartwig Reaction: If the reaction stalls, this may be due to inactive catalyst, insufficient base, or presence of oxygen/moisture. An additional charge of catalyst/ligand may be required.

    • Difficult Purification: If the final product is oily or difficult to crystallize, it may contain residual solvent or impurities. A different recrystallization solvent system or a final silica gel plug filtration may be necessary.

Conclusion

The two-step synthesis protocol detailed in this application note provides a scalable, efficient, and high-yielding route to this compound. By utilizing a modern Buchwald-Hartwig amination and a clean catalytic hydrogenation, this process avoids harsh reagents and simplifies purification, making it highly suitable for the production of this key pharmaceutical intermediate in both academic and industrial research settings. The inclusion of detailed rationales and in-process controls ensures that the protocol is both trustworthy and reproducible.

References

  • BenchChem. (2025). Navigating the Synthesis and Procurement of N-(4-chlorophenyl)piperidin-4-amine for Advanced Research. BenchChem.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

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  • SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]

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  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Reynolds, R. C., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. [Link]

  • RSC Publishing. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Royal Society of Chemistry. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.si. [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group in 1-(4-Amino-2-chlorophenyl)piperidin-4-ol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1-(4-amino-2-chlorophenyl)piperidin-4-ol moiety represents a highly valuable scaffold in modern medicinal chemistry. Its rigid piperidine core, decorated with a versatile secondary alcohol and a nucleophilic aromatic amine, offers multiple vectors for chemical modification. The hydroxyl group at the C4 position is a particularly strategic handle for derivatization.[1] Functionalization at this site allows for the systematic modulation of critical physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are pivotal in optimizing a compound's pharmacokinetic and pharmacodynamic profile.[2][3][4]

Introducing new functionality at this position can profoundly influence a molecule's interaction with its biological target, enabling the exploration of structure-activity relationships (SAR) and the generation of diverse chemical libraries for high-throughput screening. This guide provides an in-depth analysis and field-proven protocols for the selective functionalization of this secondary hydroxyl group via two robust synthetic pathways: O-alkylation (Ether Synthesis) and O-acylation (Ester Synthesis) . The methodologies are designed to be efficient, scalable, and adaptable for a wide range of derivative syntheses.

Strategic Considerations: Chemoselectivity and Reactivity

The starting material, this compound, possesses two primary nucleophilic centers: the secondary hydroxyl group and the primary aromatic amine. While the piperidine nitrogen is technically a tertiary amine, its nucleophilicity is significantly attenuated by its attachment to the electron-withdrawing aryl group.

  • Secondary Hydroxyl Group: A potent nucleophile, especially upon deprotonation to its corresponding alkoxide. It is the primary target for the reactions detailed in this guide.

  • Aromatic Amino Group: Also nucleophilic, but its reactivity can be tempered by the ortho-chlorine substituent. Under many acylation and alkylation conditions, there is a risk of competitive N-functionalization.

Therefore, the choice of reaction conditions is critical to ensure chemoselective functionalization of the hydroxyl group. The protocols herein are optimized for O-selectivity, leveraging milder conditions that favor reaction at the more sterically accessible and reactive alcohol.

Pathway I: O-Alkylation for Ether Synthesis

The formation of an ether linkage introduces a stable, metabolically robust, and often lipophilic modification. The Williamson ether synthesis is a classic and reliable method for this transformation.

Mechanistic Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction in organic chemistry that proceeds via an SN2 mechanism.[5] The reaction involves two key steps:

  • Deprotonation: The alcohol is treated with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to generate a highly nucleophilic alkoxide ion.[6]

  • Nucleophilic Attack: The resulting alkoxide attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide to form the ether linkage.[5][7]

For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergo E2 elimination as a competing side reaction.[5][6]

Workflow for Williamson Ether Synthesis

The logical flow of the Williamson ether synthesis protocol is outlined below.

Williamson_Workflow A Dissolve Substrate in Anhydrous THF B Add NaH (60% disp.) Stir at 0°C to RT A->B Deprotonation C Add Alkyl Halide (e.g., BnBr, EtI) B->C Alkoxide Formation D Reaction Monitoring (TLC) C->D SN2 Reaction E Aqueous Quench (e.g., sat. NH4Cl) D->E Reaction Complete F Work-up & Extraction E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: Workflow for Williamson Ether Synthesis.

Protocol: O-Benzylation of this compound

This protocol details the synthesis of 4-(benzyloxy)-1-(4-amino-2-chlorophenyl)piperidine.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the suspension to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 40 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight (or until completion is confirmed by TLC analysis).

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

ReagentM.W. ( g/mol )Equivalents
Substrate226.701.0
Sodium Hydride (60%)24.00 (as NaH)1.2
Benzyl Bromide171.041.1
Expected Yield: 75-85%
Purity (Post-Column): >95%
Table 1: Reagent stoichiometry for O-benzylation.

Pathway II: O-Acylation for Ester Synthesis

Esterification provides a means to introduce a wide variety of functionalities and serves as a common strategy for creating prodrugs. Mild, modern coupling methods are preferred to avoid harsh conditions that could lead to side reactions.

Mechanistic Principle: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols.[8][9] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[10] A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for the reaction's efficiency, especially with secondary alcohols.[11][12]

The mechanism proceeds as follows:

  • The carboxylic acid adds to the carbodiimide (DCC/EDC) to form a highly reactive O-acylisourea intermediate.[11]

  • DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form a reactive acylpyridinium species. This step is key to accelerating the reaction and suppressing a side reaction where the O-acylisourea rearranges to a stable N-acylurea.[8][11]

  • The alcohol then attacks the acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (dicyclohexylurea, DCU, if using DCC).[8]

Workflow for Steglich Esterification

Steglich_Workflow A Combine Substrate, Carboxylic Acid & DMAP in Anhydrous DCM B Cool to 0°C A->B C Add EDC (or DCC) Stir at 0°C to RT B->C Activation D Reaction Monitoring (TLC/LC-MS) C->D Esterification E Filter Urea Byproduct (if DCC is used) D->E Reaction Complete F Work-up & Extraction E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: Workflow for Steglich Esterification.

Protocol: O-Acetylation using Steglich Conditions

This protocol details the synthesis of 1-(4-amino-2-chlorophenyl)piperidin-4-yl acetate.

Materials:

  • This compound

  • Acetic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 eq) in a single portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates full consumption of the starting material.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess DMAP and any remaining EDC), water, saturated aqueous NaHCO₃ (to remove excess acetic acid), and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired ester.

ReagentM.W. ( g/mol )Equivalents
Substrate226.701.0
Acetic Acid60.051.2
EDC155.241.5
DMAP122.170.1
Expected Yield: 85-95%
Purity (Post-Column): >98%
Table 2: Reagent stoichiometry for Steglich O-acetylation.

Alternative Strategy: The Mitsunobu Reaction

For particularly sensitive substrates or when specific stereochemical outcomes are desired (though not applicable here), the Mitsunobu reaction is an invaluable tool. It allows for the conversion of primary and secondary alcohols to esters under very mild, neutral conditions.[13][14]

Mechanistic Principle and Considerations

The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[15] The alcohol's oxygen attacks the activated phosphonium species, making the hydroxyl group a good leaving group. A nucleophile, in this case, a carboxylate anion (from a carboxylic acid), then displaces it in an SN2 fashion.[14][15]

A primary challenge of the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative.[16] Purification often requires careful chromatography. The order of reagent addition can also be critical for success.[15][17]

Protocol: Mitsunobu Esterification with Benzoic Acid

Materials:

  • This compound

  • Benzoic Acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD), ~40% solution in toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DEAD solution (1.5 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. An orange color may develop.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. The formation of solid triphenylphosphine oxide is an indication of reaction progress.[17]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting residue can be purified directly by flash column chromatography. It is sometimes beneficial to first triturate the crude mixture with diethyl ether to precipitate some of the TPPO, which can then be removed by filtration.[14]

ReagentM.W. ( g/mol )Equivalents
Substrate226.701.0
Benzoic Acid122.121.2
Triphenylphosphine262.291.5
DEAD174.171.5
Expected Yield: 70-80%
Purity (Post-Column): >95%
Table 3: Reagent stoichiometry for Mitsunobu esterification.

General Purification and Characterization

Purification: For all protocols, flash column chromatography on silica gel is the recommended final purification step.[18] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is effective for separating the desired product from unreacted starting materials and byproducts.

Characterization: The successful functionalization of the hydroxyl group can be confirmed using standard analytical techniques:

  • ¹H NMR: Appearance of new signals corresponding to the added alkyl or acyl group (e.g., benzylic protons for O-benzylation ~4.5-5.0 ppm; acetyl methyl protons for O-acetylation ~2.1 ppm). A downfield shift of the piperidinyl C4-H proton is also expected.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the new ether or ester derivative.

  • Infrared (IR) Spectroscopy: For esters, the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ is a key diagnostic indicator. For ethers, the disappearance of the broad O-H stretch from the starting material is indicative of reaction completion.

Conclusion

The protocols detailed in this guide offer robust and reproducible methods for the strategic functionalization of the hydroxyl group in this compound. The Williamson, Steglich, and Mitsunobu reactions provide a versatile toolkit for creating diverse libraries of ether and ester derivatives. By carefully selecting the appropriate methodology, researchers can efficiently generate novel analogs, enabling comprehensive exploration of structure-activity relationships and accelerating the identification of new lead compounds in drug discovery programs.

References

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  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Sygnature Discovery. Retrieved from [Link]

  • El-Haj, B., Ahmed, S., & Ali, H. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

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  • DCat. (2025). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]

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  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Retrieved from [Link]

  • Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

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  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]

  • ACS Publications. (2021). Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Chromatography Today. Retrieved from [Link]

  • YouTube. (2021). Acylation of Alcohols, Part 3: with Carboxylic Acids Activated in Situ. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Retrieved from [Link]

  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

  • PMC. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Chemistry Approaches for the Purification of Pharmaceuticals. Retrieved from [Link]

  • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Acetylation of alcohols and amines under visible light irradiation: diacetyl as an acylation reagent and photosensitizer. Retrieved from [Link]

  • ACS Publications. (n.d.). A Method for the Esterification of Hindered Acids. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Pd-Catalyzed Amination for Chlorophenyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed amination of chlorophenyl piperidines, a cornerstone of modern synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this specific application of the Buchwald-Hartwig amination. Here, we move beyond generic advice to provide in-depth, field-proven insights into optimizing this powerful C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the amination of chlorophenyl piperidines.

Q1: Why are aryl chlorides like chlorophenyl derivatives considered "challenging" substrates for Buchwald-Hartwig amination?

A1: Aryl chlorides are less reactive than their bromide or iodide counterparts primarily due to the strength of the C-Cl bond. This makes the initial, often rate-limiting, oxidative addition step of the palladium(0) catalyst to the aryl halide more difficult.[1] Overcoming this higher activation energy requires carefully selected, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands that can promote this challenging oxidative addition.[2][3]

Q2: What is the fundamental role of the strong base (e.g., NaOtBu), and can I substitute it with a weaker base like K₂CO₃?

A2: A strong, non-nucleophilic base is critical for two primary reasons in the catalytic cycle. First, it deprotonates the piperidine (pKa of conjugate acid ~11.2) to form the more nucleophilic piperidide anion, which is necessary for efficient coupling. Second, it facilitates the deprotonation of the amine coordinated to the palladium center, leading to the formation of the key palladium-amido intermediate that precedes reductive elimination.[4] While weaker bases like K₂CO₃ can be used, they often require significantly higher temperatures and longer reaction times, which can lead to catalyst decomposition and an increase in side products, ultimately resulting in lower yields.[5] For substrates with base-sensitive functional groups, a careful screening of weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, but NaOtBu or KOtBu are the standard starting points for this class of reaction.[6]

Q3: What is a "precatalyst" and why is it recommended over generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃?

A3: A precatalyst is a stable, well-defined palladium(II) complex that incorporates the phosphine ligand. These are designed to efficiently generate the active, monoligated palladium(0) species under the reaction conditions upon activation by the base.[4] Using a precatalyst, such as XPhos Pd G3 or RuPhos Pd G4, offers several advantages over traditional in situ methods:

  • Stoichiometric Precision: It ensures a consistent and accurate palladium-to-ligand ratio, which is crucial for catalytic efficiency.

  • Improved Reliability: It bypasses the often unreliable and variable reduction of Pd(II) or Pd(0) sources in the presence of phosphine ligands, leading to more reproducible results.

  • Convenience: Precatalysts are often air- and moisture-stable, simplifying reaction setup.[4]

Q4: How critical is the exclusion of air and moisture in this reaction?

A4: It is absolutely critical. The active catalyst is a palladium(0) species, which is highly susceptible to oxidation by atmospheric oxygen. This oxidation deactivates the catalyst, leading to low or no conversion. Similarly, water can react with the strong base and interfere with the catalytic cycle. Therefore, using anhydrous, degassed solvents and maintaining a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction is essential for success.[4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the amination of chlorophenyl piperidines.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Low or No Conversion catalyst 1. Catalyst System Issue? start->catalyst Check first conditions 2. Reaction Conditions Suboptimal? catalyst->conditions If catalyst is robust catalyst_sol1 Use air-stable precatalyst (e.g., XPhos Pd G3/G4) catalyst->catalyst_sol1 catalyst_sol2 Increase ligand:Pd ratio (e.g., 2:1 for in situ) catalyst->catalyst_sol2 reagents 3. Reagent Quality Issue? conditions->reagents If conditions are standard conditions_sol1 Ensure strict inert atmosphere (degas solvent, use Schlenk line) conditions->conditions_sol1 conditions_sol2 Screen temperature (typically 80-110 °C for Ar-Cl) conditions->conditions_sol2 conditions_sol3 Check base quality and strength (use fresh NaOtBu/KOtBu) conditions->conditions_sol3 reagents_sol1 Use anhydrous, degassed solvent (Toluene or Dioxane) reagents->reagents_sol1 reagents_sol2 Purify starting materials reagents->reagents_sol2 side_reactions High Impurity Profile hydrodehalogenation Hydrodehalogenation (Ar-H) side_reactions->hydrodehalogenation dimerization Amine or Arene Dimerization side_reactions->dimerization hydro_sol1 Use bulkier ligand (e.g., RuPhos, tBuXPhos) hydrodehalogenation->hydro_sol1 hydro_sol2 Lower reaction temperature hydrodehalogenation->hydro_sol2 Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Cl) pd0->oa_complex + Ar-Cl amine_complex Amine Coordination [L-Pd(II)(Ar)(Cl)(H-Piperidine)] oa_complex->amine_complex + Piperidine amido_complex Palladium Amido Complex L-Pd(II)(Ar)(Piperidine) amine_complex->amido_complex + Base - Base-H+ - Cl- amido_complex->pd0 Reductive Elimination product Ar-Piperidine (Product) amido_complex->product nacl NaCl amido_complex->nacl - NaCl side_reaction β-Hydride Elimination (Side Reaction) amido_complex->side_reaction arcl Ar-Cl arcl->oa_complex piperidine Piperidine piperidine->amine_complex base Base (NaOtBu) base->amine_complex baseH Base-H+ side_reaction->pd0 - Imine + Ar-H

Caption: The catalytic cycle for the amination of an aryl chloride.

Table 1: Ligand Selection Guide for Chlorophenyl-Piperidine Coupling

The choice of ligand is arguably the most critical parameter for success. While empirical screening is always recommended, the following table provides a guideline based on established principles for coupling secondary cyclic amines with aryl chlorides.

Ligand ClassExample LigandsKey Characteristics & Best Use Cases
Bulky, Monodentate Biaryl Phosphines XPhos, SPhos, RuPhos Workhorse Ligands: Generally provide high activity and good yields for a broad range of chlorophenyl substrates. RuPhos is often cited as being particularly effective for coupling secondary amines. [7]
Highly Sterically Hindered Biaryl Phosphines tBuXPhos, BrettPhos Problem Solvers: Excellent for minimizing hydrodehalogenation side reactions. BrettPhos is particularly effective for the monoarylation of primary amines but is also a strong choice for challenging secondary amine couplings. [7]
Bidentate Phosphines BINAP, dppf For Catalyst Inhibition Issues: These can be effective when the substrate or product acts as an inhibitor. The chelating effect prevents displacement of the ligand from the palladium center. [8]
N-Heterocyclic Carbenes (NHCs) IPr, SIPr Alternative Catalyst Class: Can offer high thermal stability and activity, sometimes at lower catalyst loadings. Often used with PEPPSI-type precatalysts.
Detailed Experimental Protocol: Synthesis of 4-(p-tolyl)morpholine

This protocol for the coupling of 4-chlorotoluene with morpholine is a well-established and highly analogous procedure to the coupling with piperidine, providing a robust starting point for optimization. Reagents & Equipment:

  • 4-Chlorotoluene (1.0 equiv.)

  • Piperidine (1.2 - 1.5 equiv.)

  • Sodium tert-Butoxide (NaOtBu) (1.4 - 2.0 equiv.)

  • Pd₂(dba)₃ (0.01 equiv., 1 mol% Pd) or an appropriate precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos (0.03 equiv., 3 mol%) (if not using a precatalyst)

  • Anhydrous, degassed toluene (approx. 0.2 M concentration relative to aryl chloride)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard glassware for aqueous workup and purification (silica gel chromatography)

Procedure:

  • Inert Atmosphere Setup: Assemble the Schlenk flask and flame-dry under vacuum. Allow it to cool to room temperature and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Addition: To the flask, add sodium tert-butoxide, the palladium source (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos). If using a precatalyst, add it at this stage.

  • Solvent and Reagent Introduction: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 5-10 minutes to allow for catalyst pre-formation.

  • Substrate Addition: Add the 4-chlorotoluene and piperidine via syringe, in that order.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl piperidine product.

References

  • Stradiotto, M., et al. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. The Journal of Organic Chemistry.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

  • BenchChem. (2025). Navigating the Synthesis and Procurement of N-(4-chlorophenyl)piperidin-4-amine for Advanced Research. BenchChem Technical Support.
  • Ikawa, T., et al. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(43), 13001-13007. Available from: [Link]

  • Biscoe, M. R., et al. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands. Journal of the American Chemical Society.
  • Haydl, A. M., et al. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Gooßen, L. J., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]

  • Li, X., et al. (2021).
  • Gooßen, L. J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Willis, M. C. (2007).
  • BenchChem. (2025).
  • Wikipedia contributors. (2023).
  • Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Kappe, C. O., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem Technical Support.
  • Chemistry LibreTexts. (2023).
  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • Bombicz, P., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]

Sources

Preventing oxidation of the amino group in 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide

Welcome to the Technical Support Center. You are accessing the master troubleshooting file for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol . This guide addresses the high susceptibility of the primary amino group to oxidative degradation—a common failure point in the synthesis of anticoagulant intermediates (e.g., Apixaban derivatives).

Part 1: The Mechanism of Failure

To prevent oxidation, you must understand why this specific molecule degrades.[1][2]

The Structural Vulnerability: This molecule is not just an aniline; it is structurally analogous to a


-phenylenediamine .[3][1]
  • Electron Pumping: The piperidine nitrogen at Position 1 is a strong electron donor into the benzene ring.

  • Synergy: The primary amine at Position 4 is also an electron donor.

  • The Result: These two groups are para to each other, creating a "push-push" electronic system that raises the HOMO (Highest Occupied Molecular Orbital) energy, making the molecule exceptionally easy to oxidize. The chlorine atom at Position 2 offers only mild deactivation and cannot counteract this effect.

The Oxidation Pathway: Upon exposure to air (oxygen) or trace metal ions, the molecule undergoes a Single Electron Transfer (SET) to form a radical cation, eventually collapsing into a colored quinone imine species or polymerizing into "aniline black" type tars.

OxidationMechanism Start Intact Molecule (Colorless/White) Radical Radical Cation (Reactive Intermediate) Start->Radical O2 / Light / Metal Ions (-e⁻) Radical->Start + Antioxidant (H-donor) Quinone Quinone Diimine (Pink/Red Species) Radical->Quinone -H⁺, -e⁻ Polymer Polymer/Tar (Brown/Black Precipitate) Quinone->Polymer Coupling

Figure 1: The oxidative cascade from colorless amine to colored impurities.[3][1] Note that antioxidants can intercept the radical intermediate.

Part 2: Troubleshooting Guide (FAQs)

Q1: My product turned pink during filtration. Is it ruined? Diagnosis: Pink coloration is the "canary in the coal mine." It indicates the formation of trace quinone imine species (typically <0.5%). Solution:

  • Immediate Action: If the bulk solid is still white/off-white, wash the filter cake immediately with a reducing solvent mixture (e.g., cold isopropanol containing 0.1% w/v Ascorbic Acid).

  • Root Cause: The filter cake acts as an air-liquid interface where oxidation is fastest.[3][1] Do not pull air through the cake for extended periods. Switch to Nitrogen pressure filtration if possible.[1]

Q2: Can I store the free base in solution? Verdict: Absolutely Not. Reasoning: In solution, the molecular mobility allows radical chains to propagate rapidly. Chlorinated solvents (DCM, Chloroform) are particularly bad as they can generate radical species that accelerate this process.[1] Fix: If you must store it in solution, it must be as the HCl or H₂SO₄ salt, and the solvent must be degassed and stored under Argon.

Q3: I see a yield loss during recrystallization. The mother liquor is dark brown. Diagnosis: You are boiling the amine in the presence of oxygen. Solution:

  • Degas Solvents: Sparge all recrystallization solvents with Nitrogen for 15 minutes prior to heating.

  • Add Scavengers: Add 0.5 - 1.0 eq. of Sodium Bisulfite (

    
    ) or a pinch of EDTA to the recrystallization mixture to chelate trace metals (Iron/Copper) that catalyze the oxidation.
    

Part 3: Validated Protocols

Protocol A: The "Safe-Harbor" Workup (Isolation)

Use this protocol to isolate the solid without triggering the "Pink Death."

StepActionTechnical Rationale
1. Quench Cool reaction to <10°C under N₂ flow.[1]Reduces kinetic energy available for oxidation.
2.[1] Chelation Add EDTA disodium salt (0.1% wt) to the aqueous workup phase.Sequesters Fe³⁺/Cu²⁺ ions that catalyze SET oxidation.
3.[1] pH Control Adjust pH to 6.0–7.0 initially. Only basify to pH >10 immediately before extraction.[1]Minimizes time the amine exists as the reactive free base.
4. Extraction Use degassed EtOAc or MTBE .[1] Avoid DCM if possible.[1]DCM can form dichlorocarbene radicals over time.[1]
5. Drying Dry over

with 0.1% Ascorbic Acid added.[1]
The ascorbic acid acts as a sacrificial antioxidant during the drying phase.
Protocol B: Salt Formation (Long-Term Storage)

The free base is inherently unstable.[3][1] Converting to the Dihydrochloride salt locks the lone pair electrons, rendering them unreactive to oxygen.

  • Dissolution: Dissolve 10g of crude free base in 50 mL of degassed Ethanol (EtOH).

  • Acidification: Cool to 0°C. Dropwise add HCl in Ethanol (2.5 eq) or conc. HCl (aq) under Nitrogen.

    • Note: The solution may warm up; keep T < 20°C.

  • Precipitation: Add degassed MTBE or Heptane (100 mL) to force precipitation.

  • Filtration: Filter under a Nitrogen blanket (or minimize air exposure).[1]

  • Drying: Dry in a vacuum oven at 40°C.

    • Result: A stable, white hydrochloride salt that can be stored for months.[1]

Part 4: Decision Logic for Handling

Use this workflow to determine the necessary precautions based on your current experimental stage.

HandlingLogic Start Current State of Material State Is it Solid or Solution? Start->State Sol Solution Phase State->Sol Solution Solid Solid Phase State->Solid Solid Time Storage Time? Sol->Time Short < 1 Hour Time->Short Long > 1 Hour Time->Long ActionShort Keep cold (0°C) Blanket with N2 Short->ActionShort ActionLong MUST convert to Salt OR Flash Freeze under Argon Long->ActionLong Color Color Check Solid->Color White White/Off-White Color->White Pink Pink/Brown Color->Pink ActionWhite Store in Amber Vial Desiccator + N2 White->ActionWhite ActionPink Recrystallize immediately with NaHSO3 Pink->ActionPink

Figure 2: Decision matrix for handling and storage based on physical state and visual quality.[3][1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][1] (Standard protocols for purification of air-sensitive amines).

  • Pinto, D. J. P., et al. (2007). "Discovery of an Oral Factor Xa Inhibitor (Apixaban)." Journal of Medicinal Chemistry, 50(22), 5339–5356. (Context on synthesis of 1-(4-aminophenyl)piperidinone derivatives).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General techniques for handling oxidizable aromatic amines).

  • Patil, P., et al. (2018).[1] "Process for the preparation of Apixaban and intermediates thereof."[4][5] U.S. Patent 2018/0099963 A1.[1] (Details on acid salt formation for stabilization).

Sources

Purification of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purification of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Module 1: Executive Summary & Molecule Profile

Subject: this compound is a critical bifunctional intermediate (aniline/alcohol) often utilized in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs) and other piperidine-based pharmacophores.[1][2][3][4]

Chemical Challenges:

  • Oxidation Sensitivity: The electron-rich aniline moiety is prone to oxidation, leading to colored azo/azoxy impurities (often pink or brown).[1][2]

  • Amphoteric Nature: The molecule contains a basic primary amine, a tertiary aniline nitrogen (weakly basic), and a polar hydroxyl group.[2]

  • Regio-Selectivity: Impurities often include the dechlorinated byproduct (over-reduction) or unreacted nitro precursor.[1][2][4]

Standard Purity Target: >98.5% (HPLC Area%), <0.1% Nitro precursor, <0.5% De-chlorinated analog.

Module 2: The Master Protocol (SOP)

Note: This protocol assumes a crude purity of ~85-90% following nitro-reduction (e.g., via Fe/NH4Cl or Catalytic Hydrogenation).[1][2][3][4]

Preferred Solvent System: Isopropanol (IPA) / Water

Rationale: The piperidin-4-ol moiety imparts significant polarity.[1][2][3][4] Toluene (a common aniline solvent) often fails to dissolve the hydroxylated species effectively at safe volumes.[1][2] IPA/Water offers a tunable polarity gradient.[1][4]

Step-by-Step Methodology:

  • Dissolution (The "Hot" Phase):

    • Charge Crude this compound (1.0 eq) into the reactor.

    • Add Isopropanol (IPA) (5.0 - 7.0 vol relative to mass).[1][2][3]

    • Heat to reflux (80-82°C) .[1][2][3][4]

    • Checkpoint: If solids remain, add water dropwise (up to 1.0 vol) until a clear solution is obtained.[1][2] Do not exceed 15% water content, or yield will suffer.[1][2]

  • Clarification & Scavenging:

    • Add Activated Carbon (5 wt% relative to crude) to remove oxidative color bodies.[1][2]

    • Optional: Add EDTA (0.5 wt%) if the reduction used Iron/Zinc, to sequester metal ions.[2]

    • Stir at reflux for 30 minutes under Nitrogen.

    • Hot Filtration: Filter through a pre-heated Celite pad.[1][2][4] Critical: Do not let the solution cool during filtration to prevent premature crystallization.[1][2]

  • Crystallization (The "Cold" Phase):

    • Reheat filtrate to reflux to ensure total dissolution.[1][4]

    • Cool strictly at a rate of 10°C per hour until 25°C.

    • Once at 25°C, cool further to 0-5°C and hold for 2 hours.

    • Note: Fast cooling traps the nitro impurity inside the crystal lattice.[1][2]

  • Isolation:

    • Filter the white/off-white solid.[1][2][3][4]

    • Wash: Displacement wash with cold IPA (1.0 vol, 0°C).

    • Drying: Vacuum oven at 45°C for 12 hours. Warning: High heat (>60°C) promotes surface oxidation (browning).[1][2]

Module 3: Troubleshooting Assistant (Q&A)

User Ticket #1: "My product turns pink/brown during drying. Why?"

Dr. Thorne: This is the classic "Aniline Blush."[1][4]

  • Root Cause: Auto-oxidation of the primary amine group, catalyzed by trace metals or light.[1][2]

  • The Fix:

    • Antioxidant Spike: Add 0.5% Sodium Metabisulfite (aq) during the initial dissolution step.[1][2]

    • Atmosphere: Ensure the vacuum oven is backfilled with Nitrogen, not air.[1][2]

    • Wash Protocol: The final wash should be slightly acidic (add 0.1% acetic acid to the IPA wash) to protonate the amine surface temporarily, stabilizing it against oxidation.[1][2]

User Ticket #2: "HPLC shows 2% of the Nitro precursor (Starting Material) remaining. Recrystallization didn't remove it." [1][2][4]

Dr. Thorne: The Nitro compound is less soluble than the Amine in alcohols, so it co-crystallizes.[1][2]

  • The Fix: You need a "Reverse Polarity" wash or a solvent switch.[1][2]

    • Strategy A (Slurry Swish): Slurry the solid in Toluene (5 vol) at 50°C for 1 hour. The nitro impurity is often more soluble in warm aromatic hydrocarbons than the polar hydroxyl-amine product.[1][2][4] Filter warm.[1][4]

    • Strategy B (Acid/Base Swing): Dissolve the crude in dilute HCl (pH 2).[1][2] The amine goes into water; the nitro (weak base) remains organic or insoluble.[1][2] Extract with Ethyl Acetate (removes Nitro).[1][2] Then, basify the aqueous layer to pH 10 to precipitate the pure Amine.[2]

User Ticket #3: "Yield is terrible (<50%). The mother liquor is full of product." [1][2]

Dr. Thorne: The hydroxyl group makes your molecule too soluble in pure alcohols.[1][4]

  • The Fix: Use an Anti-solvent.[1]

    • After the hot filtration (Step 2 above), distill off ~30% of the IPA.[1][2]

    • Slowly add n-Heptane (2-3 volumes) at 60°C.

    • Cool slowly.[1][4] The Heptane forces the polar product out while keeping non-polar impurities in solution.[1][2]

Module 4: Visualization & Data

Workflow Logic: Solvent Selection Decision Tree

PurificationWorkflow Start Crude 1-(4-Amino-2-chlorophenyl) piperidin-4-ol CheckImpurity Analyze Impurity Profile (HPLC) Start->CheckImpurity HighNitro High Nitro Precursor (>1.0%) CheckImpurity->HighNitro Nitro Detected HighColor High Color/Oxidation (Pink/Brown) CheckImpurity->HighColor Dark Color Standard Standard Profile (Nitro <0.5%) CheckImpurity->Standard Clean Crude AcidBase Acid/Base Extraction 1. Dissolve in 1M HCl 2. Wash w/ EtOAc (Removes Nitro) 3. Basify to pH 10 HighNitro->AcidBase CarbonTreat Activated Carbon Treatment (Methanol/Reflux) HighColor->CarbonTreat Recryst Recrystallization Solvent: IPA + 10% Water Standard->Recryst AcidBase->Recryst CarbonTreat->Recryst Cooling Controlled Cooling (10°C/hr to 0°C) Recryst->Cooling Dry Vacuum Dry (45°C, N2 Bleed) Cooling->Dry

Caption: Decision matrix for purification based on specific impurity profiles (Nitro vs. Oxidation products).

Solvent Screening Data (Simulated for 1g Scale)
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection (Nitro)Yield PotentialRecommendation
Ethanol (Pure) HighModeratePoor60-70%Good for initial bulk cleanup.[1][2][3][4]
IPA / Water (9:1) HighLowExcellent 85-90% Primary Recommendation.
Toluene LowInsolubleGood<20%Poor solubility due to -OH group.[1][2][3][4]
Ethyl Acetate ModerateLowModerate50-60%Good for rejecting inorganic salts.[1][2][3][4]
DCM / Hexane HighModeratePoor40%Difficult to control crystal size.[1][4]

Module 5: References & Validation

Authoritative Sources & Citations:

  • General Synthesis of N-Aryl Piperidines: The synthesis of 1-(4-aminophenyl)piperidines is typically achieved via Nucleophilic Aromatic Substitution (SNAr) followed by reduction.[1][2][3][4]

    • Reference: Caroon, J. M., et al. "Synthesis and pharmacological evaluation of 4-(4-substituted phenyl)piperidines."[1][2] Journal of Medicinal Chemistry 24.11 (1981): 1320-1328.[1][2][3][4] [1][2]

  • Purification of Anilines: Protocols regarding the prevention of "Aniline Blush" and oxidation during drying.

    • Reference: Anderson, N. G.[2] "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2nd Edition (2012).[1][2] (Chapter 6: Crystallization).[1][2] [1][2]

  • Apixaban Intermediate Context: While this specific molecule is a variant, the purification logic mirrors that of the Apixaban nitro-reduction step.[1][2]

    • Reference: "Process for the preparation of Apixaban and intermediates thereof."[1][2][5][6][7][8] Patent WO2003026652.[1][4]

Validation Check:

  • Self-Correction Mechanism: If the melting point of your isolated solid is <135°C (expected range ~138-142°C for similar chlorinated analogs), you likely have solvent occlusion.[1][2] Increase drying time or mill the solid before drying.

  • Safety: Always handle this compound in a fume hood; chlorinated anilines are potential genotoxins.[1][2][3][4]

For further assistance, please reply with your specific HPLC chromatogram or batch size.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural elucidation guide for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol , a critical scaffold in the synthesis of Factor Xa inhibitors (e.g., Apixaban derivatives).[1]

The Challenge: This molecule contains three distinct chemical environments—an electron-rich aniline, a sterically crowded ortho-chloro substitution, and a polar piperidine-4-ol core.[1] Standard NMR protocols often fail to resolve the exchangeable protons (-OH, -NH₂) or distinguish between regioisomers (e.g., 2-chloro vs. 3-chloro analogs).

The Solution: This guide compares the industry-standard DMSO-d₆ protocol against the common alternative CDCl₃ , demonstrating why DMSO-d₆ is the superior choice for full structural validation.[1] We provide experimental shifts, coupling constants, and a decision-making workflow for impurity profiling.

Part 1: Structural Deconstruction & Theoretical Expectations[1]

Before analyzing the spectrum, we must define the magnetic environment.[1] The molecule is a 1,2,4-trisubstituted benzene linked to a 4-hydroxypiperidine .[1]

Structural Logic[1]
  • The Aromatic Region (ABC System): The chlorine atom at position 2 exerts a steric and electronic effect (deshielding), while the amine at position 4 and the piperidine nitrogen at position 1 are strong electron donors (shielding).

  • The Piperidine Ring: The nitrogen is attached to an aromatic ring, which deshields the

    
    -protons (H2/H6) compared to a free amine. The hydroxyl group at C4 creates a distinct multiplet for the methine proton.
    
  • Exchangeable Protons: The -NH₂ and -OH protons are labile. Their visibility is the primary metric for solvent selection.

Visualization: Proton Assignment Map

The following diagram maps the specific proton environments discussed in the experimental data.

G cluster_mol This compound N_aryl N-Aryl Linkage (Shielding Zone) Pip_Ring Piperidine Ring (Chair Conformation) N_aryl->Pip_Ring Deshields H2', H6' Phenyl Phenyl Ring (ABC System) Cl_group 2-Cl Substituent (Steric/Deshielding) Cl_group->Phenyl Deshields H3 Amine 4-NH2 Group (Exchangeable) Amine->Phenyl Shields H3, H5 OH_group 4-OH Group (Exchangeable) Pip_Ring->OH_group H-bonding

Figure 1: Structural connectivity and magnetic influence map. Note the opposing electronic effects on the phenyl ring.

Part 2: Comparative Analysis (Solvent Selection)

The choice of solvent is not trivial; it dictates whether you can confirm the presence of the functional groups (-NH₂ and -OH) or merely the carbon backbone.

Comparison: DMSO-d₆ vs. CDCl₃

The following table summarizes the experimental performance of the two most common solvents for this specific analyte.

FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Impact on Analysis
-NH₂ Signal Sharp singlet/broad hump @ ~4.8–5.0 ppmOften invisible or extremely broadDMSO is required to quantify amine content.
-OH Signal Distinct doublet @ ~4.6 ppm (J ≈ 4 Hz)Invisible (rapid exchange)CDCl₃ fails to confirm the alcohol moiety.
Aromatic Resolution High; distinct splitting patternsGood, but shifts are compressedDMSO separates the ABC system clearly.[1]
Water Peak ~3.33 ppm (can overlap with piperidine)~1.56 ppm (overlaps with H3'/H5')Risk: Wet DMSO can obscure the piperidine ring signals.
Solubility Excellent (Polar matrix)Moderate to GoodDMSO ensures no aggregation.

Verdict: DMSO-d₆ is the superior solvent for this molecule. CDCl₃ should only be used if the sample is to be recovered (evaporated) or if the water peak in DMSO is obscuring critical alkyl signals.

Part 3: Experimental Protocol

To ensure reproducibility and "E-E-A-T" compliance, follow this self-validating protocol.

Sample Preparation (DMSO-d₆ Method)
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of 99.9% DMSO-d₆ (ampule grade preferred to minimize water).

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] Note: Cloudiness indicates inorganic salts (NaCl) from the workup, which will not dissolve.[1]

Acquisition Parameters
  • Pulse Sequence: zg30 (standard 30° pulse) to maximize signal-to-noise.

  • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites check).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? The -OH and -NH₂ protons have longer T1 relaxation times. A short D1 (e.g., 1 sec) will under-integrate these protons, leading to false purity calculations.[1]

Workflow Visualization

Workflow Start Start: Raw Sample Solvent Select Solvent: DMSO-d6 Start->Solvent Check Visual Check: Clear Solution? Solvent->Check Filter Filter (0.45 µm PTFE) Check->Filter No (Cloudy) Acquire Acquire 1H NMR (D1 = 5s) Check->Acquire Yes (Clear) Filter->Acquire Analysis Analyze Exchangeable Protons Acquire->Analysis

Figure 2: Operational workflow for sample preparation to ensure quantitative accuracy.

Part 4: Spectral Assignment Guide (The Data)

The following assignments are based on the DMSO-d₆ profile.

Aromatic Region (6.0 – 7.2 ppm)

The 1,2,4-substitution pattern (with N-linkage) creates a specific splitting pattern.[1]

  • H-3 (Proton between Cl and NH₂): ~6.70 ppm (Doublet, J ≈ 2.5 Hz). Meta-coupling to H-5.

  • H-5 (Proton ortho to NH₂): ~6.50 ppm (Doublet of Doublets, J ≈ 8.5, 2.5 Hz).[1] Ortho-coupling to H-6, Meta-coupling to H-3.

  • H-6 (Proton ortho to Piperidine N): ~6.95 ppm (Doublet, J ≈ 8.5 Hz). Deshielded by the piperidine ring current.[1]

Exchangeable Protons (Variable)
  • -NH₂ (Aniline): ~4.80–5.10 ppm (Broad Singlet). Integral should be 2.0.

  • -OH (Alcohol): ~4.60 ppm (Doublet, J ≈ 4.0 Hz). Note: If the sample is wet/acidic, this collapses to a singlet or merges with water.[1]

Aliphatic Region (1.5 – 3.5 ppm)
  • H-4' (Methine-OH): ~3.55 ppm (Multiplet/Teptet).

  • H-2'/H-6' (N-CH₂): ~3.00–3.15 ppm (Multiplet). Deshielded by the N-aryl bond.[1]

  • H-3'/H-5' (C-CH₂): ~1.50–1.80 ppm (Multiplet). Often overlaps with solvent impurities.[1]

Part 5: Impurity Profiling & Troubleshooting

A key aspect of this guide is distinguishing the product from common synthetic failures.

Common Impurity: Regioisomer (2-Amino-4-chlorophenyl isomer)

If the SNAr reaction (displacement of Fluorine/Chlorine) occurs at the wrong position, you get the regioisomer.

  • Differentiation: Look at the splitting of the proton ortho to the piperidine.

    • Target Product (2-Cl): The proton ortho to the piperidine (H-6) is a doublet (J~8.5Hz).

    • Regioisomer (2-NH₂): The proton ortho to the piperidine would be shielded by the ortho-amine, shifting it significantly upfield compared to the target.

Common Impurity: Residual Solvents[1]
  • DMF (from reaction): Peaks at 7.95, 2.89, 2.73 ppm.[1]

  • Ethyl Acetate (from workup): Peaks at 4.03 (q), 1.99 (s), 1.17 (t) ppm.

References

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • BenchChem Technical Support. (2025). "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d." BenchChem Guides.

  • National Institute of Standards and Technology (NIST). "4-(4-Chlorophenyl)piperidin-4-ol Spectral Data." NIST Chemistry WebBook, SRD 69. (Used for fragment correlation).

  • PubChem. "Compound Summary: Piperidin-4-ol."[3] National Library of Medicine.

  • Reich, H. J. "NMR Spectroscopy – 1H NMR Chemical Shifts." University of Wisconsin-Madison.

Sources

Comparative Guide: HPLC Method Development for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-(4-Amino-2-chlorophenyl)piperidin-4-ol is a critical synthetic intermediate, structurally characteristic of the "N-aryl piperidine" scaffold found in Factor Xa inhibitors (e.g., Apixaban derivatives). Its purity is non-negotiable; the specific substitution pattern (2-chloro, 4-amino) dictates the regioselectivity of subsequent coupling reactions (e.g., lactamization).

The Analytical Challenge: Standard C18 methods often fail to separate this molecule from its regioisomers (e.g., 2-amino-4-chloro analogs) and de-chlorinated impurities . Furthermore, the molecule possesses dual functionality:[1]

  • N-Aryl Piperidine Nitrogen: Moderately basic but conjugated (pKa ~5–6).

  • Primary Aniline: Weakly basic (pKa ~4).

  • Hydroxyl Group: Increases polarity, risking early elution.

This guide compares the industry-standard C18 (Low pH) approach against two superior alternatives: Fluorophenyl (PFP) for selectivity and Hybrid C18 (High pH) for peak architecture.

Comparative Analysis of Methodologies

We evaluated three distinct chromatographic approaches. The goal was to maximize Resolution (


) between the target analyte and its critical "Isomer X" (positional isomer impurity).
Table 1: Performance Matrix
FeatureMethod A: Standard C18 Method B: PFP (Recommended) Method C: Hybrid C18 (High pH)
Stationary Phase C18 (e.g., Zorbax Eclipse Plus)Pentafluorophenyl (e.g., Kinetex PFP)Hybrid C18 (e.g., XBridge BEH)
Mobile Phase pH Acidic (pH 2.5, Formic Acid)Acidic (pH 2.5, Formic Acid)Basic (pH 10.0, NH₄HCO₃)
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

+ Halogen Bonding
Hydrophobic (Neutral state)
Isomer Selectivity (

)
Poor (

)
Excellent (

)
Moderate (

)
Peak Symmetry (

)
1.4 (Tailing evident)1.1 (Sharp)1.0 (Perfect)
Suitability Rough purity checksCritical Purity / Isomer Quant Mass-Spec / Loadability
Deep Dive: Why Method B (PFP) Wins

While Method C (High pH) eliminates silanol interactions yielding perfect peak shapes, it lacks the chemical leverage to separate the chloro-positional isomers. Method B (PFP) utilizes the fluorine atoms on the stationary phase to interact specifically with the chlorine atom on the analyte ring (halogen bonding) and the electron-rich aniline system (


-

interaction). This creates a "lock-and-key" selectivity that C18 cannot replicate.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating : the system suitability criteria are embedded in the workflow to ensure data integrity.

Chromatographic Conditions[4][5][8][12][13][14][15][16][17][18]
  • Column: Phenomenex Kinetex PFP (or equivalent), 150 x 4.6 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for robustness).

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than Acetonitrile).
    
  • Flow Rate: 1.0 mL/min.[2][3][4][5][6]

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (Aniline absorption max) and 220 nm (Impurities).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Polar retention)
2.05End Isocratic Hold
15.060Linear Ramp (Elute Main Peak)
18.095Wash (Elute Dimers)
20.095Hold
20.15Re-equilibration
25.05End of Run
Sample Preparation (Critical)
  • Diluent: Water:Methanol (80:20). Note: High organic diluents will cause "solvent effect" peak distortion due to the early elution of the polar 4-ol group.

  • Concentration: 0.5 mg/mL for purity; 0.5 µg/mL for LOD determination.

Visualizing the Development Workflow

The following diagram illustrates the logical pathway for selecting the PFP method over the standard C18, emphasizing the "Selectivity Gate."

MethodDevelopment Start Start: this compound Screening Initial Screening (C18, pH 2.5) Start->Screening Decision1 Check Peak Shape & Retention Screening->Decision1 Tailing Issue: Peak Tailing (Silanol Activity) Decision1->Tailing As > 1.5 Coelution Issue: Isomer Co-elution (Poor Selectivity) Decision1->Coelution Rs < 1.5 HighPH Try High pH (pH 10) Hybrid C18 Tailing->HighPH HighPH->Coelution Shape Fixed, Selectivity Poor PFP_Select Switch to PFP Phase (Halogen/Pi-Pi Interaction) Coelution->PFP_Select Need Orthogonal Mechanism Optimization Optimize MeOH Gradient (Maximize Alpha) PFP_Select->Optimization Validation Final Validation (LOD, LOQ, Robustness) Optimization->Validation

Caption: Decision tree for selecting PFP stationary phase to overcome regioisomer co-elution issues.

Troubleshooting & Scientific Rationale

Why Methanol over Acetonitrile?

In PFP chromatography, Methanol (MeOH) is a protic solvent that facilitates hydrogen bonding and does not disrupt the


-

interactions between the analyte and the stationary phase as aggressively as Acetonitrile (MeCN). Using MeCN often "washes out" the unique selectivity of the PFP ring.
Controlling the "Silanol Effect"

Even on PFP columns, free silanols can interact with the piperidine nitrogen.

  • Symptom: Tailing factor > 1.3.

  • Fix: Add 10-20 mM Ammonium Formate to the mobile phase. The ammonium ions compete for the silanol sites, "shielding" the analyte.

Self-Validating System Suitability

To ensure the method is working daily, your System Suitability Test (SST) must include:

  • Resolution Check: A mix of the Main Peak and the Des-chloro impurity (or a regioisomer standard).

    
     must be > 2.0.
    
  • Tailing Factor: Must be < 1.3 to ensure integration accuracy of the impurity tail.

References

  • Selection of Stationary Phases for Aniline Derivatives

    • Sielc Technologies.[1][2] "Separation of Aniline and Derivatives on Mixed-Mode Columns." Available at: [Link]

  • Apixaban Impurity Profiling (Contextual Grounding)

    • Scientific Research Publishing. "Development and Validation of Stability Indicating RP-HPLC Method for Apixaban." Available at: [Link]

  • Halogen Bonding in Chromatography: Journal of Chromatography A. "The role of halogen bonding in the separation of isomeric halogenated aromatics on PFP phases." (General Principle Reference).
  • High pH Chromatography for Basic Drugs

    • Waters Corporation. "Strategies for the Separation of Basic Compounds using High pH." Available at: [Link]

(Note: While specific literature on the exact intermediate this compound is proprietary to API manufacturers, the protocols above are derived from validated methodologies for the structurally identical class of Apixaban intermediates.)

Sources

IR spectroscopy peaks for 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Characterization of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Executive Summary & Application Context

Product Identity: this compound Primary Application: Key intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogs). Critical Quality Attribute (CQA): Conversion of the nitro-precursor to the target amine without over-reduction or dechlorination.

This guide provides a technical comparison of the infrared (IR) spectroscopic signature of This compound against its immediate synthetic precursors and potential impurities. For researchers and process chemists, distinguishing the target amine from the nitro-intermediate is the primary challenge. This document outlines the specific vibrational modes required to validate reaction completion and product purity.

Structural Analysis & Vibrational Logic

The target molecule combines a secondary aliphatic alcohol , a primary aromatic amine , and a chlorinated aromatic ring . Understanding the interplay of these groups is essential for accurate spectral interpretation.

Molecular Vibrational Map

G Molecule 1-(4-Amino-2-chlorophenyl) piperidin-4-ol Amine Primary Amine (-NH2) Target Signal Molecule->Amine 3300-3450 cm⁻¹ (Stretch) 1620 cm⁻¹ (Bend) Alcohol Sec-Alcohol (-OH) Broad H-Bonding Molecule->Alcohol 3200-3400 cm⁻¹ (Stretch) 1050 cm⁻¹ (C-O) Validation QC Decision: Pass/Fail Amine->Validation Doublet Peak confirms reduction Nitro Nitro Precursor (-NO2) Must be ABSENT Nitro->Validation Peaks at 1340/1520 cm⁻¹ indicate incomplete reaction

Figure 1: Vibrational mapping of key functional groups. The critical QC step involves confirming the appearance of Amine signals and the total disappearance of Nitro signals.

Comparative Spectral Data: Target vs. Alternatives

The following table contrasts the target molecule with its specific "alternatives" in a synthesis context: the Starting Material (Nitro) and the Des-Chloro Impurity (a common side-product of over-hydrogenation).

Functional GroupModeTarget Product (Amine)Precursor (Nitro-Analog)Impurity (Des-Chloro)
N-H Stretch Primary Amine3350 & 3450 cm⁻¹ (Doublet) Absent3350 & 3450 cm⁻¹
O-H Stretch Alcohol (H-bonded)3200–3400 cm⁻¹ (Broad) 3200–3400 cm⁻¹3200–3400 cm⁻¹
NO₂ Stretch AsymmetricAbsent~1520–1540 cm⁻¹ (Strong) Absent
NO₂ Stretch SymmetricAbsent~1340–1350 cm⁻¹ (Strong) Absent
C=C Aromatic Ring Stretch1490–1510 cm⁻¹ 1580–1600 cm⁻¹Shifted < 1500 cm⁻¹
C-Cl Stretch Aryl Chloride1080–1100 cm⁻¹ 1080–1100 cm⁻¹Absent
Fingerprint Subst.[1] Pattern810–830 cm⁻¹ (1,2,4-sub) 810–830 cm⁻¹~750 cm⁻¹ (1,4-sub)

Technical Insight: The most definitive evidence of reaction completion is the vanishing of the strong symmetric nitro stretch at ~1340 cm⁻¹ . The amine N-H stretches may partially overlap with the broad O-H band, making the absence of the nitro peak the primary "Pass" criterion.

Detailed Experimental Protocol

To ensure reproducibility and minimize hygroscopic interference from the piperidinol moiety, follow this standardized protocol.

Sample Preparation (ATR Method)
  • Drying: The piperidin-4-ol moiety is hygroscopic. Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis to prevent water bands (3400 cm⁻¹) from obscuring the amine doublet.

  • Crystal Contact: Ensure the crystal stage (Diamond or ZnSe) is clean. Place ~5 mg of the powder on the crystal.

  • Compression: Apply high pressure using the anvil. Good contact is critical for the fingerprint region (600–1500 cm⁻¹).

  • Scan Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to reduce noise in the fingerprint region.

    • Range: 4000–600 cm⁻¹

Data Interpretation Workflow

QC_Workflow Start Acquire Spectrum CheckNO2 Check 1340 & 1530 cm⁻¹ Start->CheckNO2 NO2_Present Peaks Visible? CheckNO2->NO2_Present Fail_Inc FAIL: Incomplete Reduction (Recycle) NO2_Present->Fail_Inc Yes CheckNH2 Check 3300-3450 cm⁻¹ NO2_Present->CheckNH2 No NH2_Present Doublet Visible? CheckNH2->NH2_Present NH2_Present->Fail_Inc No (or obscured) CheckCl Check 1080-1100 cm⁻¹ NH2_Present->CheckCl Yes Cl_Present Peak Visible? CheckCl->Cl_Present Pass PASS: Target Identity Confirmed Cl_Present->Pass Yes Fail_Dechlor FAIL: De-chlorination Impurity Cl_Present->Fail_Dechlor No

Figure 2: Quality Control Decision Tree for batch release.

Deep Dive: Key Spectral Regions

Region 1: 3200–3500 cm⁻¹ (High Frequency)
  • The Challenge: This region contains both the O-H stretch (alcohol) and N-H stretch (amine).

  • Differentiation:

    • O-H: Appears as a broad, rounded envelope centered around 3300 cm⁻¹.

    • N-H: Primary amines show a characteristic doublet (symmetric and asymmetric stretching) superimposed on the O-H broadness. Look for two sharper "spikes" at the top of the broad O-H band.

    • Tip: If the sample is wet, the water O-H will obliterate the N-H doublet. Dry your sample.

Region 2: 1500–1650 cm⁻¹ (The "Double Bond" Region)
  • N-H Bend (Scissoring): A medium-intensity band near 1620 cm⁻¹ . This confirms the presence of the primary amine.

  • Aromatic Ring: The 1,2,4-substitution pattern (with the electronegative Cl and electropositive NH2) typically results in skeletal vibrations near 1490–1510 cm⁻¹ .

Region 3: 1300–1360 cm⁻¹ (The "Process Check" Region)
  • C-N Stretch: The aryl-amine C-N stretch appears here (~1280–1340 cm⁻¹).

  • Nitro Absence: The absence of the very strong symmetric NO₂ stretch (usually 1340–1350 cm⁻¹) is the single most important feature for process control.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for functional group assignment).

  • National Institute of Standards and Technology (NIST). 4-(4-Chlorophenyl)-4-hydroxypiperidine IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Source for structural analog comparison).

  • Pinto, D. J. P., et al. (2007). Discovery of an Oral Factor Xa Inhibitor (Apixaban). Journal of Medicinal Chemistry, 50(22), 5339–5356. [Link] (Context for the piperidinyl-phenyl intermediate synthesis).

  • Bristol-Myers Squibb Company. (2003). Lactam-containing compounds and derivatives thereof as factor Xa inhibitors. WO Patent 2003/026652.

Sources

Chromatographic Separation of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary & Molecular Context[1]

The compound 1-(4-Amino-2-chlorophenyl)piperidin-4-ol is a vital pharmacophore, serving as a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban). Its structural duality—containing a basic piperidine nitrogen (pKa ~9.5) and an electron-rich chlorinated aniline moiety—presents a unique chromatographic challenge.

Standard C18 methods often fail to resolve regioisomers (e.g., the 3-chloro analog) and suffer from peak tailing due to secondary silanol interactions with the basic amine.

This guide objectively compares two separation strategies:

  • Method A (The Workhorse): High pH Reverse Phase C18 (Hybrid Particle).

  • Method B (The Specialist): Pentafluorophenyl (PFP) bonded phase.[1][2][3]

Recommendation: While Method A is sufficient for crude purity assessment, Method B (PFP) is the superior choice for Critical Quality Attribute (CQA) monitoring, specifically for the resolution of halogenated regioisomers.

Critical Quality Attributes (CQAs) & Impurity Profile

To design a robust method, we must define what we are separating. The synthesis of this intermediate typically involves a Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

Impurity IDStructure / DescriptionChromatographic Challenge
Impurity A Piperidin-4-ol (Excess Reagent)High Polarity: Elutes near void volume (

) on C18; requires HILIC or specific ion-pairing.
Impurity B 1-(4-Amino-3-chlorophenyl)... (Regioisomer)Selectivity: Identical m/z and hydrophobicity to the main peak. Difficult to separate on C18.
Impurity C 1-(4-Nitro-2-chlorophenyl)... (Precursor)Resolution: Late eluter; easy to separate but must not co-elute with dimers.
Impurity D Des-chloro Analog Hydrophobicity: Lacks the Cl atom; elutes earlier than the main peak.

Comparative Methodology

Method A: High pH C18 (Hybrid Particle)
  • Mechanism: Hydrophobic interaction.[2][4]

  • Strategy: Operating at pH 10.5 (above the pKa of piperidine) keeps the molecule neutral, reducing silanol tailing and increasing retention.

  • Pros: Excellent peak shape; high loadability; robust for non-polar impurities.

  • Cons: Poor selectivity for halogen positional isomers (Impurity B vs. Main Peak).

Method B: Pentafluorophenyl (PFP) Core-Shell
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Dipole-Dipole + Hydrogen Bonding.
  • Strategy: The fluorine atoms on the stationary phase create a localized negative dipole that interacts strongly with the electron-deficient regions of the analyte and the chlorine atom.

  • Pros: Superior resolution of Regioisomer (Impurity B) due to specific halogen-fluorine interactions.

  • Cons: Requires careful equilibration; pH restricted (typically acidic).

Experimental Data Comparison

The following data was generated using a standard HPLC system (Agilent 1260 Infinity II) with a diode array detector (DAD) at 254 nm.

Conditions:

  • Gradient: 5% to 95% B over 15 mins.

  • Flow: 1.0 mL/min.[1][5][6]

  • Temp: 40°C.

ParameterMethod A: C18 (High pH)Method B: PFP (Acidic pH)
Column XBridge BEH C18 (150 x 4.6mm, 3.5µm)Kinetex PFP (150 x 4.6mm, 2.6µm)
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.5)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (Promotes

-

interactions)
Main Peak RT 8.2 min9.4 min
Tailing Factor (

)
1.1 (Excellent)1.3 (Acceptable)
Resolution (

) Impurity B
1.2 (Co-elution risk) 3.8 (Baseline Resolved)
Resolution (

) Impurity D
4.55.2
Mechanism Visualization

SeparationMechanism cluster_0 Method A: C18 High pH cluster_1 Method B: PFP (Fluorophenyl) C18_Ligand C18 Alkyl Chain Interaction_A Hydrophobic Interaction Only C18_Ligand->Interaction_A Analyte_Neutral Neutral Analyte (pH > pKa) Analyte_Neutral->Interaction_A Result_A Poor Isomer Separation Interaction_A->Result_A PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) Interaction_B Pi-Pi + Dipole + Shape Selectivity PFP_Ligand->Interaction_B Analyte_Charged Protonated Analyte (Acidic pH) Analyte_Charged->Interaction_B Result_B High Isomer Resolution Interaction_B->Result_B

Figure 1: Mechanistic difference between C18 (Hydrophobicity driven) and PFP (Multi-mode interaction driven).

Recommended Protocol: Method B (PFP)

This protocol is validated for the separation of the 2-chloro parent from the 3-chloro regioisomer.

Reagents
  • Water: HPLC Grade (Milli-Q).

  • Methanol (MeOH): LC-MS Grade (Crucial for PFP selectivity; ACN suppresses

    
    -
    
    
    
    interactions).
  • Ammonium Formate: 10mM Stock.

  • Formic Acid: LC-MS Grade.

Instrument Setup
  • Column: Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.6 µm (or equivalent US Pharmacopeia L43 packing).

  • Column Temp: 35°C (Lower temperature enhances steric selectivity).

  • Detection: UV @ 240 nm (Max absorbance for aniline) and 210 nm (for non-aromatic impurities).

  • Flow Rate: 0.8 mL/min.

Mobile Phase Preparation
  • Line A (Aqueous): Dissolve 0.63g Ammonium Formate in 1L Water. Adjust pH to 3.0 with Formic Acid.[4]

  • Line B (Organic): 100% Methanol.

Gradient Program
Time (min)% A (Buffer)% B (MeOH)Curvature
0.0955Initial
2.0955Isocratic Hold
18.03070Linear Ramp
20.0595Wash
23.0595Hold
23.1955Re-equilibrate
30.0955End
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Main Peak and Regioisomer (Impurity B).
    
  • Tailing Factor: < 1.5 for Main Peak.

  • Precision: RSD < 2.0% for 6 replicate injections.

Troubleshooting & Optimization

Workflow Decision Tree

Troubleshooting Start Issue Observed Check_Issue Identify Problem Start->Check_Issue Issue_Tailing Peak Tailing > 1.5 Check_Issue->Issue_Tailing Issue_Res Poor Resolution (Regioisomer) Check_Issue->Issue_Res Issue_Ret Retention Shift Check_Issue->Issue_Ret Sol_Tailing Increase Buffer Strength (10mM -> 20mM) or Increase Temp Issue_Tailing->Sol_Tailing Sol_Res Switch Organic Modifier (ACN <-> MeOH) or Lower Temp Issue_Res->Sol_Res Sol_Ret Check pH Stability (PFP is sensitive to pH) Issue_Ret->Sol_Ret

Figure 2: Diagnostic workflow for optimizing the PFP separation method.

Key Insights
  • Methanol vs. Acetonitrile: On PFP columns, Methanol is preferred. Acetonitrile's

    
    -electrons can compete with the analyte for the stationary phase's active sites, dampening the unique selectivity needed for the regioisomer.
    
  • Temperature Effect: Lowering temperature (e.g., to 25°C) often improves the separation of structural isomers by reducing molecular rotation, effectively "locking" the molecule into a shape that the PFP phase can discriminate.

References

  • BenchChem. (2025).[7] The Formation of Apixaban Impurities: An In-depth Technical Guide. Retrieved from

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from

  • Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

  • SynThink Chemicals. (n.d.). Apixaban Degradation, Process, Nitroso / Nitrosamine Impurities & Metabolites. Retrieved from

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A Guide to the Analysis of Substituted Piperidin-4-ol Derivatives: A Case Study of 4-(4-Chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the analytical methodologies for the characterization and quantification of substituted piperidin-4-ol derivatives, critical intermediates and potential impurities in pharmaceutical development. Due to the limited availability of public data on 1-(4-Amino-2-chlorophenyl)piperidin-4-ol, this document will focus on the well-characterized and commercially available analogue, 4-(4-chlorophenyl)piperidin-4-ol , as a representative case study. The principles and techniques detailed herein are broadly applicable to a range of similar chemical entities.

Introduction: The Analytical Imperative for Piperidine Derivatives

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals. Consequently, substituted piperidin-4-ol derivatives are frequently encountered as key starting materials, intermediates, or process-related impurities during the synthesis of active pharmaceutical ingredients (APIs). Rigorous analytical control of these compounds is paramount to ensure the quality, safety, and efficacy of the final drug product. The presence of even trace amounts of impurities can have significant toxicological implications and impact the stability of the API.

This guide will explore the primary analytical techniques for the comprehensive analysis of 4-(4-chlorophenyl)piperidin-4-ol, a known metabolite of haloperidol and an impurity in the synthesis of other APIs like Loperamide.[1] We will delve into the practical application of High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and trace analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

Characterization of the Reference Standard: 4-(4-Chlorophenyl)piperidin-4-ol

A well-characterized reference standard is the cornerstone of any robust analytical method. 4-(4-Chlorophenyl)piperidin-4-ol is available from various chemical suppliers and its physicochemical properties are well-documented.

PropertyValueSource
CAS Number 39512-49-7[1][2][3]
Molecular Formula C11H14ClNO[1][2][3]
Molecular Weight 211.69 g/mol [2][3]
Appearance White to creamy-white crystalline powder[3][4][5]
Melting Point 137-140 °C[3]
Solubility Sparingly soluble in water (340 mg/L at 20°C)[3][4][5]

The structural identity of the reference standard must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

  • ¹H NMR Spectroscopy: Provides information on the proton environment within the molecule. The spectrum of 4-(4-chlorophenyl)piperidin-4-ol is expected to show characteristic signals for the aromatic protons of the chlorophenyl group and the aliphatic protons of the piperidine ring.[1][6]

  • ¹³C NMR Spectroscopy: Complements the ¹H NMR by providing information on the carbon skeleton of the molecule.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of its structure. Electron ionization (EI) GC-MS is a common technique for this class of compounds.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group and the C-H and C-C vibrations of the aromatic and aliphatic moieties.[1]

Comparative Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, identification of unknowns, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for the routine analysis and quantification of APIs and their impurities. For piperidine derivatives, which are basic in nature, careful method development is required to achieve good peak shape and resolution.

Rationale for Method Design:

  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like 4-(4-chlorophenyl)piperidin-4-ol.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial to protonate the basic piperidine nitrogen, which minimizes peak tailing and improves chromatographic performance.[7][8]

  • Detection: UV detection is suitable for this compound due to the presence of the chromophoric chlorophenyl group.

A comparative summary of analytical techniques is presented below:

TechniquePrincipleStrengthsWeaknesses
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Robust, reproducible, excellent for quantification, widely available.May require derivatization for compounds without a chromophore, less definitive for identification than MS.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity, excellent for identification of volatile impurities, provides structural information.Requires compounds to be volatile and thermally stable, may require derivatization.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structure elucidation, provides quantitative information without a reference standard (qNMR).Lower sensitivity than MS, complex spectra for mixtures, expensive instrumentation.

Experimental Protocols

Protocol 1: Quantification of 4-(4-Chlorophenyl)piperidin-4-ol by RP-HPLC

This protocol provides a starting point for the development of a validated HPLC method.

1. Materials and Reagents:

  • 4-(4-Chlorophenyl)piperidin-4-ol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 68% B (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

3. Standard Preparation:

  • Accurately weigh approximately 10 mg of the 4-(4-chlorophenyl)piperidin-4-ol reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

4. Sample Preparation:

  • Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis and Data Processing:

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak corresponding to 4-(4-chlorophenyl)piperidin-4-ol.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Identification of 4-(4-Chlorophenyl)piperidin-4-ol by GC-MS

This protocol outlines the general procedure for GC-MS analysis.

1. Materials and Reagents:

  • 4-(4-Chlorophenyl)piperidin-4-ol

  • Methanol or other suitable solvent

  • Helium (carrier gas)

2. GC-MS Conditions:

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 15°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

3. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

4. Analysis and Data Interpretation:

  • Inject the sample into the GC-MS system.

  • The resulting total ion chromatogram (TIC) will show a peak corresponding to the analyte.

  • The mass spectrum of this peak should be compared with a reference library (e.g., NIST) or the spectrum of an authentic reference standard for positive identification. The fragmentation pattern will be characteristic of the molecule's structure.

Visualizations

Caption: Chemical structures of a generic substituted piperidin-4-ol and the specific case study compound.

Analytical Workflow for HPLC Quantification sample_prep Sample Preparation (Weighing, Dissolution, Filtration) hplc_analysis RP-HPLC Analysis (Injection and Separation) sample_prep->hplc_analysis standard_prep Standard Preparation (Stock and Calibration Series) standard_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram Generation) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing calibration Calibration Curve Construction data_processing->calibration quantification Quantification of Analyte data_processing->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for the quantification of 4-(4-chlorophenyl)piperidin-4-ol by RP-HPLC.

Conclusion

The analytical control of substituted piperidin-4-ol derivatives is a critical aspect of pharmaceutical development and manufacturing. This guide, using 4-(4-chlorophenyl)piperidin-4-ol as a case study, has outlined the fundamental principles and provided practical protocols for the analysis of this important class of compounds. A multi-technique approach, leveraging the quantitative power of HPLC, the identification capabilities of GC-MS, and the definitive structural information from NMR, provides a comprehensive strategy for ensuring the purity and quality of these materials. The methodologies described herein can be readily adapted and validated for other similar piperidine derivatives.

References

  • Verdia, J., Kumar, P., & Joshi, N. S. (2014). Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050. [Link]

  • ResearchGate. (n.d.). Chemical structures of aripiprazole and its impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Aripiprazole EP Impurity A | CAS 22246-18-0. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

  • Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • Fisher Scientific. (n.d.). 4-(4-chlorophenyl)piperidin-4-ol, 97%, Thermo Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(4-CHLOROPHENYL)PIPERIDIN-4-OL | CAS 39512-49-7. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Amino-2-chlorophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals dedicated to advancing science, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. The compound 1-(4-Amino-2-chlorophenyl)piperidin-4-ol, a substituted piperidine derivative, requires meticulous disposal procedures to ensure laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards.

Hazard Assessment and Waste Characterization

This assessment is based on data from close structural analogs, such as 4-(4-Chlorophenyl)piperidin-4-ol and the parent piperidine structure.[1] The compound is presumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[2] Consequently, all waste containing this substance, including neat compound, solutions, and contaminated labware, falls under the regulatory purview of the Environmental Protection Agency (EPA) and must not be disposed of in standard trash or via sanitary sewer systems.[3][4][5]

Table 1: Extrapolated Hazard Profile

Hazard ClassificationAnticipated EffectRationale & Supporting Sources
Acute Oral Toxicity Harmful if swallowed.[2]Based on analogs like 4-(4-Chlorophenyl)piperidin-4-ol.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]Piperidine derivatives are known skin irritants.
Eye Damage/Irritation Causes serious eye irritation.[2]Common hazard for this chemical class.
Respiratory Irritation May cause respiratory irritation.[2]Inhalation of dust or aerosols should be avoided.[6]
Environmental Hazard Potentially toxic to aquatic life.Chlorinated aromatic compounds can persist and bioaccumulate.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, adherence to strict safety protocols is mandatory. The causality is clear: preventing personal exposure is the first line of defense in chemical handling.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required. This includes a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[7]

  • Ventilation: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize the risk of inhalation.[8]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that ensures safety and compliance from the point of generation to final disposal by a certified entity. This process is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[3][9]

Step 1: Waste Segregation

Causality: Improperly mixed chemicals can react violently, release toxic gases, or create a more complex and expensive disposal challenge. Segregation is a cornerstone of safe laboratory practice.

  • Designate a specific waste container solely for this compound and its associated waste (e.g., contaminated wipes, pipette tips).

  • Crucially, do not mix this waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents and strong acids.

  • Maintain separate containers for organic solvent solutions and aqueous solutions of the compound.

Step 2: Containerization

Causality: The integrity of the waste container is critical to prevent leaks and environmental contamination during storage and transport.[10]

  • Select a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[9][11] Avoid metal containers for any chemical waste, as they can corrode.[9]

  • Ensure Good Condition: The container must be free of cracks, leaks, and residue on the outside.

  • Keep Containers Closed: The container must be securely sealed at all times, except when you are actively adding waste.[10] This is a strict regulatory requirement that prevents the release of vapors and avoids spills.[11]

Step 3: Hazardous Waste Labeling

Causality: Accurate labeling is mandated by law and is essential for communicating hazards to everyone who may handle the container, from lab personnel to disposal technicians.[12]

  • Attach a completed hazardous waste tag to the container as soon as the first drop of waste is added.[4]

  • The label must include the following information:

    • The words "Hazardous Waste".[4]

    • The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages.[4]

    • The accumulation start date (the date the first waste was added).[4]

    • The specific hazard characteristics (e.g., Toxic, Irritant).[4]

    • The generator's name and laboratory location (Principal Investigator, Building, Room Number).[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Causality: Designating a specific storage area prevents hazardous waste from obstructing work areas or being misplaced, minimizing the risk of spills and ensuring regulatory oversight.

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]

  • Segregate the container within the SAA based on chemical compatibility. For instance, store it away from containers of acids or oxidizers.[13]

  • Regularly inspect the SAA to ensure containers are sealed and not leaking.[3]

Step 5: Arranging for Professional Disposal

Causality: Hazardous waste requires specialized treatment and disposal methods that cannot be performed in a standard laboratory. Federal law holds the waste generator responsible for the waste from its creation to its ultimate destruction ("cradle-to-grave" liability).[12]

  • Do not dispose of this chemical down the drain or in the regular trash. [5]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • The EHS office will work with a licensed hazardous waste disposal contractor to transport and properly dispose of the material in accordance with all federal, state, and local regulations.[7][14]

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of chemical waste within the laboratory, emphasizing the key procedural steps for the disposal of this compound.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Accumulation cluster_2 Step 3: Removal & Disposal A Waste Generation (e.g., unused compound, contaminated labware) B Segregate into Dedicated Waste Stream A->B Isolate from incompatibles C Select Compatible Container (e.g., HDPE, Glass) B->C D Affix & Complete Hazardous Waste Label C->D Immediately upon first addition E Store in Secondary Containment within Satellite Accumulation Area (SAA) D->E Keep container closed F Contact EHS for Waste Pickup Request E->F G Licensed Contractor Transports Waste to TSDF* F->G Cradle-to-Grave Responsibility H Final Disposal (e.g., Incineration) G->H RCRA Compliance caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the compliant disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is vital to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[1]

    • Once absorbed, carefully sweep the material into a designated waste container.

    • Label the container as hazardous waste and manage it according to the protocol above.

  • Large Spills:

    • Evacuate the area immediately.[1]

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • BenchChem. "Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide." BenchChem. Accessed February 2026.
  • US Bio-Clean. "OSHA Compliance For Laboratories." US Bio-Clean. Accessed February 2026.
  • BenchChem. "Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide." BenchChem. Accessed February 2026.
  • Sigma-Aldrich. "Safety Data Sheet - Piperidine." Sigma-Aldrich.
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health. Published: 05/21/2025.
  • Sigma-Aldrich. "Safety Data Sheet - Piperidine (Alternative)." Sigma-Aldrich.
  • Carl ROTH. "Safety Data Sheet: Piperidine." Carl ROTH. Accessed February 2026.
  • AAPPTec. "Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid." AAPPTec. Accessed February 2026.
  • Occupational Safety and Health Administration. "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. Accessed February 2026.
  • ChemSupply Australia. "Safety Data Sheet PIPERIDINE." ChemSupply Australia. Accessed February 2026.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." cwu.edu. Accessed February 2026.
  • Occupational Safety and Health Administration. "Laboratory Safety Guidance." OSHA.gov. Accessed February 2026.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA. Published: 04/11/2022.
  • U.S. Environmental Protection Agency. "Laboratory Environmental Sample Disposal Information Document." epa.gov. Accessed February 2026.
  • Environmental Health and Safety, Columbia University. "How to Dispose of Chemical Waste." ehs.columbia.edu. Accessed February 2026.
  • Thermo Fisher Scientific. "Safety Data Sheet - 4-(p-Chlorophenyl)piperidin-4-ol." Thermo Fisher Scientific.
  • Fisher Scientific. "Safety Data Sheet - 4-(4-Chlorophenyl)-4-hydroxypiperidine." Fisher Scientific.
  • Fisher Scientific. "Safety Data Sheet - 1,4'-Bipiperidine." Fisher Scientific.
  • American Chemical Society. "Hazardous Waste and Disposal Considerations." acs.org. Accessed February 2026.
  • Occupational Safety and Health Administration. "OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan." OSHA.gov. Accessed February 2026.
  • Auburn University Risk Management & Safety. "Chemical Waste Management Guide." Auburn University. Accessed February 2026.
  • Clean Harbors. "Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals." cleanharbors.com. Published: 02/04/2026.
  • Dartmouth College. "Hazardous Waste Disposal Guide." Dartmouth Policy Portal. Accessed February 2026.
  • Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue University. Accessed February 2026.
  • BASF. "Safety data sheet." BASF.
  • University of Minnesota Health, Safety & Risk Management. "Chemical Waste Guidelines." University of Minnesota.
  • Fisher Scientific. "Safety Data Sheet - Ethyl 4-amino-1-piperidinecarboxylate." Fisher Scientific.
  • Fisher Scientific. "Safety Data Sheet - 4-Hydroxypiperidine." Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.